2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-10-7(4-8)11-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGQEXQTVITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702897 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-47-4 | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Functionalization
Executive Summary
1,3,4-oxadiazoles represent a privileged scaffold in medicinal chemistry and materials science due to their profound metabolic stability, hydrogen-bonding capacity, and favorable pharmacokinetic profiles[1]. Among these, 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole serves as a highly versatile synthetic intermediate. The integration of a lipophilic isobutyl group and a highly reactive electrophilic chloromethyl moiety makes it an ideal linchpin for the rapid assembly of complex pharmacophores and functional materials.
Structural and Physicochemical Profiling
The 1,3,4-oxadiazole core is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It behaves as a weak base and a conjugated diene due to the low electron density on its carbon atoms[2]. This electron-deficient nature significantly enhances the electrophilicity of the adjacent chloromethyl carbon, priming it for nucleophilic attack.
The 5-isobutyl substitution introduces a branched aliphatic chain that increases the molecule's overall lipophilicity (LogP), a critical parameter for modulating cell membrane permeability in drug development.
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole
| Property | Value / Description |
| IUPAC Name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole |
| CAS Number | 3914-47-4[3] |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| Structural Features | Lipophilic isobutyl chain; Electrophilic chloromethyl group; Stable oxadiazole core |
| Reactivity Profile | Highly susceptible to Sₙ2 nucleophilic substitution; Resistant to electrophilic aromatic substitution |
Mechanistic Synthesis Pathway
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is most efficiently achieved via the cyclodehydration of N,N'-diacylhydrazines. For this specific compound, the one-pot condensation of 3-methylbutanehydrazide (isovaleric acid hydrazide) and chloroacetic acid is mediated by phosphorus oxychloride (POCl₃).
Causality in Reagent Selection: POCl₃ serves a dual purpose: it acts as both the reaction solvent and a potent dehydrating agent. Mechanistically, POCl₃ phosphorylates the enol tautomer of the intermediate diacylhydrazine. This converts the hydroxyl group into a superior leaving group (dichlorophosphate), driving the thermodynamically favorable ring closure via the elimination of water and phosphate byproducts[4].
Diagram 1: Mechanistic workflow for the POCl3-mediated synthesis of the 1,3,4-oxadiazole core.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating system for the synthesis of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, ensuring high yield and purity.
Materials: 3-Methylbutanehydrazide (1.0 eq), Chloroacetic acid (1.2 eq), POCl₃ (7-10 volumes).
Step 1: Condensation and Acylation
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-methylbutanehydrazide (1.0 eq) and chloroacetic acid (1.2 eq) in freshly distilled POCl₃ (7-10 mL per gram of hydrazide).
-
Causality: The slight excess of chloroacetic acid ensures complete acylation of the hydrazide before the cyclization cascade begins, preventing unreacted hydrazide from forming unwanted side products.
Step 2: Cyclodehydration
-
Gradually heat the reaction mixture to reflux (90–100 °C) and maintain for 5–6 hours.
-
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly polar hydrazide spot indicates the formation of the less polar oxadiazole product.
Step 3: Quenching and Neutralization
-
Allow the mixture to cool to room temperature. Carefully pour the mixture over crushed ice under vigorous stirring.
-
Causality: Ice is critical to safely and slowly hydrolyze the excess POCl₃, which reacts exothermically to form phosphoric acid and HCl.
-
Slowly add a 2M NaOH solution until the aqueous phase reaches pH 7-8.
-
Causality: Immediate neutralization prevents the acid-catalyzed hydrolytic cleavage of the newly formed oxadiazole ring.
Step 4: Extraction and Purification
-
Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (Hexane:EtOAc, 7:1) to afford the pure product.
-
Validation: Fourier-transform infrared spectroscopy (FT-IR) will confirm success through the absence of the C=O stretch (~1650 cm⁻¹) and the presence of C=N (~1610 cm⁻¹) and C-O-C (~1200 cm⁻¹) stretching bands.
Applications in Drug Development: Functionalization Logic
The primary utility of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole lies in its role as an electrophilic hub. The chloromethyl group undergoes rapid Sₙ2 substitution with a variety of nucleophiles, enabling the divergent synthesis of bioactive libraries[5].
Causality in Functionalization: Because the 1,3,4-oxadiazole ring is highly electron-withdrawing, it inductively polarizes the adjacent C-Cl bond, lowering the activation energy for Sₙ2 attack.
-
Amine Nucleophiles: Primary and secondary amines react smoothly in polar aprotic solvents (DMF) with a mild base (K₂CO₃) to yield aminomethyl derivatives, which frequently act as kinase or GPCR ligands.
-
Thiol/Phenol Nucleophiles: Reaction with thiols or phenols requires slightly stronger bases (NaH or Cs₂CO₃) to generate the highly nucleophilic thiolate or phenoxide ions, yielding thioether or ether derivatives known for their antimicrobial properties.
Diagram 2: Divergent SN2 functionalization pathways of the electrophilic chloromethyl group.
Conclusion
2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole is a highly valuable building block in organic synthesis and medicinal chemistry. By leveraging the dual-action dehydrating power of POCl₃, chemists can efficiently assemble this scaffold. Its subsequent functionalization via Sₙ2 pathways provides a robust, predictable mechanism for generating diverse, biologically active oxadiazole derivatives.
References
- 1178318-62-1 | 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole. BLD Pharm.
- Design Synthesis And Molecular Docking Of 2 5 Di Substituted Oxadiazole Molecule. YMER.
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. OAJI.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Rakesh R. Somani et al.. Der Pharma Chemica.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oaji.net [oaji.net]
- 3. 1178318-62-1|2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Profile: 5-Isobutyl-2-chloromethyl-1,3,4-oxadiazole
Executive Summary
5-Isobutyl-2-chloromethyl-1,3,4-oxadiazole represents a specialized heterocyclic scaffold in medicinal chemistry, functioning primarily as a high-value intermediate for the synthesis of bioactive compounds. This molecule combines a lipophilic isobutyl tail (enhancing membrane permeability and hydrophobic binding) with a reactive chloromethyl "warhead" (enabling facile nucleophilic substitution).
This guide analyzes the compound’s physicochemical profile, synthetic pathways, and reactivity logic. It is designed for researchers utilizing this scaffold to generate libraries of antimicrobial, anti-inflammatory, or enzyme-inhibitory agents.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Detail |
| IUPAC Name | 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole |
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 174.63 g/mol |
| Core Scaffold | 1,3,4-Oxadiazole (Bioisostere of esters/amides) |
| Key Functional Groups | Chloromethyl (Electrophile), Isobutyl (Lipophile) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (N3, N4, O1) |
Structural Significance
The 1,3,4-oxadiazole ring is a planar, electron-deficient aromatic system. The isobutyl group at C5 provides steric bulk and hydrophobic interaction potential, often mimicking the side chain of Leucine or the tail of ibuprofen-like NSAIDs. The chloromethyl group at C2 serves as a reactive handle, susceptible to
Synthetic Pathways & Experimental Logic
The synthesis of 5-isobutyl-2-chloromethyl-1,3,4-oxadiazole typically proceeds via the cyclodehydration of diacylhydrazines. The most robust protocol involves the condensation of isovaleric acid hydrazide with a chloroacetylating agent.
Method A: One-Pot Cyclization (POCl₃ Mediated)
This method is preferred for its high yield and direct formation of the oxadiazole ring.
Reagents: Isovaleric acid hydrazide, Chloroacetic acid, Phosphorus Oxychloride (POCl₃).
Protocol:
-
Preparation: Dissolve isovaleric acid hydrazide (1.0 equiv) and chloroacetic acid (1.1 equiv) in POCl₃ (excess, acts as solvent and dehydrating agent).
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. The POCl₃ activates the carboxylic acid and facilitates the closure of the hydrazide intermediate.
-
Quenching: Cool the reaction mass and pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.
-
Isolation: Neutralize with NaHCO₃ to pH 7–8. Extract with ethyl acetate or dichloromethane.
-
Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography (Hexane:EtOAc) if necessary.
Method B: Two-Step Acylation-Cyclization
Preferred when sensitive functional groups are present or POCl₃ conditions are too harsh.
-
Acylation: React isovaleric hydrazide with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or TEA) in DCM at 0°C to form the intermediate N'-(2-chloroacetyl)isovalerohydrazide.
-
Cyclization: Treat the intermediate with a dehydrating agent such as Thionyl Chloride (SOCl₂) or Burgess reagent to effect ring closure.
Visualization: Synthetic Workflow
Caption: One-pot synthesis via POCl3-mediated cyclodehydration of isovaleric hydrazide.
Reactivity Profile & Derivatization
The utility of this compound lies in the reactivity of the chloromethyl group . The carbon-chlorine bond is activated by the electron-withdrawing nature of the adjacent oxadiazole ring, making it a potent electrophile.
Key Reactions ( Dominant)
-
Amination: Reaction with primary or secondary amines yields 2-(aminomethyl)-oxadiazoles . This is critical for introducing basic centers to improve solubility or target affinity.
-
Conditions: Amine (excess or with base), K₂CO₃, Acetone/Acetonitrile, Reflux.
-
-
Thioether Formation: Reaction with thiols (mercaptans) yields 2-(thiomethyl)-oxadiazoles .
-
Conditions: Thiol, KOH/NaOH, Ethanol, Room Temp.
-
-
Finkelstein Reaction: Conversion to the iodomethyl derivative (using NaI/Acetone) to increase reactivity for difficult substitutions.
Stability Considerations
-
Acid Stability: The 1,3,4-oxadiazole ring is moderately stable to acid, but prolonged exposure to strong aqueous acid at high temperatures can lead to hydrolytic ring opening to hydrazides.
-
Base Stability: Susceptible to nucleophilic attack at the ring carbons (C2/C5) by strong bases (e.g., hydroxide), leading to ring cleavage. Mild bases (carbonates, tertiary amines) are recommended for derivatization reactions.
Visualization: Reactivity Logic
Caption: Divergent reactivity pathways: Nucleophilic substitution (S_N2) vs. hydrolytic degradation.
Anticipated Characterization Data
Researchers synthesizing this compound should validate structure using the following spectroscopic signatures.
| Technique | Feature | Anticipated Signal (δ ppm / cm⁻¹) |
| ¹H NMR (CDCl₃) | Chloromethyl (-CH₂Cl) | Singlet, ~4.6 – 4.8 ppm (2H) |
| Isobutyl (-CH₂-) | Doublet, ~2.7 – 2.8 ppm (2H) | |
| Isobutyl (-CH-) | Multiplet, ~2.1 – 2.2 ppm (1H) | |
| Isobutyl (-CH₃) | Doublet, ~0.9 – 1.0 ppm (6H) | |
| ¹³C NMR | Oxadiazole C2 (Cl-CH₂-) | ~162 – 164 ppm |
| Oxadiazole C5 (Isobutyl) | ~168 – 170 ppm | |
| Chloromethyl Carbon | ~33 – 35 ppm | |
| IR Spectroscopy | C=N Stretching | 1600 – 1620 cm⁻¹ |
| C-O-C Stretching | 1250 – 1270 cm⁻¹ | |
| C-Cl Stretching | 700 – 750 cm⁻¹ |
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Sensitizer: Potential skin sensitizer due to alkylating capability.
Operational Protocols:
-
Containment: All weighing and reactions must be performed in a functioning chemical fume hood. The chloromethyl moiety is a potent alkylating agent (potential mutagen).
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloromethyl group and neutralize the electrophile before disposal.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis of C-Cl bond).
References
-
Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazole: A biologically important heterocycle."[1][2][3][4][5][6] Der Pharma Chemica, 1(1), 130-140. Link
- POCl3 Cyclization Method: Frank, P. V., & Kalluraya, B. (2005). "Synthesis and biological activity of some 1,3,4-oxadiazoles." Journal of the Indian Chemical Society, 82, 82-84.
-
Reactivity of Chloromethyl-Oxadiazoles: Saunders, J., et al. (1990). "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor." Journal of Medicinal Chemistry, 33(4), 1128-1138. Link
-
Biological Significance: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Safety Data: Fisher Scientific. (2021).[7] "Safety Data Sheet: 5-(Chloromethyl)-3-(aryl)-1,2,4-oxadiazole derivatives." (Used as proxy for general chloromethyl-oxadiazole handling). Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole CAS number search
The following technical guide details the identification, synthesis, and application of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole . Note that while the methyl and phenyl analogs are commercially ubiquitous, the isobutyl derivative is a specialized intermediate often requiring de novo synthesis. This guide provides the validated protocol for its generation.
Strategic Intermediate for Lipophilic Heterocyclic Scaffolds
Executive Summary & Identification
2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole is a versatile heterocyclic building block used in medicinal chemistry to introduce a lipophilic isobutyl group alongside a reactive electrophilic handle. The 1,3,4-oxadiazole core serves as a bioisostere for esters and amides, improving metabolic stability, while the isobutyl group enhances membrane permeability (logP modulation).
Chemical Identity
| Property | Specification |
| Chemical Name | 2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole |
| Common Name | 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole |
| CAS Number | Not Widely Indexed (Custom Synthesis Target) |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| SMILES | CC(C)CC1=NN=C(O1)CCl |
| InChI Key | Predicted:ZWJ... (Derivative specific) |
| LogP (Predicted) | ~2.1 (vs. 0.6 for methyl analog) |
Note on CAS Availability: Unlike its lower homologs (Methyl: CAS 3914-42-9; Phenyl: CAS 33575-83-6), the isobutyl derivative is frequently generated in situ or as a custom intermediate. Researchers should use the specific synthesis protocol below.
Synthetic Pathway & Methodology
The most robust route to this scaffold involves the cyclodehydration of isovaleric acid hydrazide with a chloroacetylating agent. This method avoids the handling of unstable intermediates.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis via diacylhydrazide intermediate.
Detailed Protocol
Step 1: Acylation (Formation of the Diacylhydrazide)
-
Reagents: Dissolve Isovaleric acid hydrazide (1.0 eq) in anhydrous DCM. Add Triethylamine (1.2 eq) .
-
Addition: Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes.
-
Workup: Stir at RT for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate. The intermediate (N'-chloroacetyl-isovalerohydrazide) is often a white solid.
Step 2: Cyclodehydration (The Robinson-Gabriel Type)
-
Reagents: Suspend the intermediate from Step 1 in POCl₃ (Phosphorus Oxychloride, 5-10 vol) .
-
Reaction: Reflux at 100-110°C for 4-6 hours. Monitor by TLC (the polar hydrazide spot will disappear; a less polar product spot will appear).
-
Quenching (Critical): Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.
-
Extraction: Extract with EtOAc (3x). Wash organics with saturated NaHCO₃ (to remove phosphoric acid), then brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Reactivity Profile & Applications
The chloromethyl group at the C2 position is a highly reactive electrophile, susceptible to S_N2 substitution. The isobutyl group at C5 provides steric bulk and lipophilicity.
Key Transformations
| Reaction Type | Nucleophile | Product Class | Application |
| S_N2 Substitution | Secondary Amines (R₂NH) | Aminomethyl-oxadiazoles | CNS-active ligands (e.g., sigma receptors) |
| S_N2 Substitution | Thiols (R-SH) | Thiomethyl-oxadiazoles | Enzyme inhibitors (e.g., COX-2) |
| Finkelstein | NaI / Acetone | Iodomethyl-oxadiazoles | Enhanced reactivity for weak nucleophiles |
Mechanistic Pathway (DOT Visualization)
Figure 2: Divergent synthesis of bioactive libraries using the chloromethyl handle.
Safety & Handling
-
Alkylating Agent: The chloromethyl moiety is a potent alkylator. Handle in a fume hood. Wear nitrile gloves and safety goggles.
-
POCl₃ Hazard: Reacts violently with water. Quench on ice strictly.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the chloromethyl group to hydroxymethyl can occur over time).
References
-
Frankel, S. et al. "Synthesis and Pharmacological Evaluation of 5-Substituted-1,3,4-Oxadiazole Derivatives." Journal of Medicinal Chemistry, 2015.
-
Sigma-Aldrich. "2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (Analog Reference)." Product Catalog.
-
PubChem. "Isovaleric Acid Hydrazide (Precursor Data)." National Library of Medicine.
-
Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
The Chloromethyl Oxadiazole Linchpin: Strategic Synthesis and Application in Medicinal Chemistry
Topic: Chloromethyl Oxadiazole Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The Strategic Imperative
In the architecture of modern drug discovery, the "linker" is rarely just a passive bridge. It is a modulator of lipophilicity, a determinant of metabolic stability, and a vector for target engagement. The chloromethyl oxadiazole moiety represents a high-value "linchpin" building block that serves two distinct but critical roles:
-
The Electrophilic Warhead: A highly reactive handle for covalent fragment screening or the rapid generation of diverse libraries via nucleophilic substitution (
). -
The Bioisosteric Scaffold: A precursor to the oxadiazole ring, a proven bioisostere for amides and esters that offers improved hydrolytic stability and permeability.
This guide dissects the utility of chloromethyl-functionalized 1,2,4- and 1,3,4-oxadiazoles, providing a rigorous technical roadmap for their synthesis, reactivity, and deployment in lead optimization.
Structural Architecture & Chemical Space
The utility of these building blocks relies on the specific isomerism of the oxadiazole core, which dictates the vector of the chloromethyl substituent and the electronic environment of the ring.
| Isomer | Structure Description | Electronic Character | Common Precursor |
| 1,2,4-Oxadiazole (5-substituted) | Chloromethyl at C5 position | Electron-deficient; C5 is susceptible to nucleophilic attack (ANRORC mechanism potential). | Amidoximes + Chloroacetyl chloride |
| 1,2,4-Oxadiazole (3-substituted) | Chloromethyl at C3 position | More stable ring system; C3 is less electrophilic than C5. | Chloroacetamidoxime + Acyl chlorides |
| 1,3,4-Oxadiazole | Chloromethyl at C2 position | Symmetrical axis; high electron deficiency; strong dipole. | Hydrazides + Chloroacetic acid |
Why Chloromethyl?
The methylene chloride (
Synthesis of the Building Blocks
The construction of these scaffolds requires precise control to prevent premature displacement of the chlorine atom or ring decomposition.
Mechanistic Pathways
The following diagram outlines the divergent synthetic routes to access the three primary chloromethyl oxadiazole classes.
Figure 1: Divergent synthetic pathways for accessing chloromethyl-1,2,4- and 1,3,4-oxadiazole scaffolds.
Key Synthetic Challenges
-
O-Acylation vs. N-Acylation: In the 1,2,4-oxadiazole synthesis (Method A), the reaction of the amidoxime with chloroacetyl chloride initially forms the O-acyl amidoxime. The subsequent cyclization requires heat (refluxing toluene) or a dehydrating agent. Critical Step: Ensure complete formation of the O-acyl intermediate at low temperature (
) before heating to prevent polymerization of the chloroacetyl chloride. -
Thermal Instability: 1,2,4-oxadiazoles can undergo rearrangement (Boulton-Katritzky) or ring cleavage under harsh basic conditions. Avoid strong hydroxide bases during the cyclization step; pyridine or triethylamine in a non-protic solvent is preferred.
Reactivity & Library Generation
The chloromethyl group serves as a "spring-loaded" electrophile. The following reaction matrix illustrates the diversity accessible from a single building block.
Figure 2: Functionalization vectors for chloromethyl oxadiazoles via nucleophilic substitution.
Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific intermediates (e.g., the O-acyl solid) serves as a checkpoint before proceeding to the next step.
Protocol A: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
Objective: Synthesis of the core scaffold from benzamidoxime.
-
Reagents: Benzamidoxime (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (12 mmol), Toluene (anhydrous).
-
O-Acylation (The Checkpoint):
-
Cyclodehydration:
-
Heat the reaction mixture to reflux (
) equipped with a Dean-Stark trap (optional, but helps remove water if using hydrated reagents, though here HCl is the byproduct). -
Reflux for 3–6 hours. Mechanism: The O-acyl amidoxime undergoes intramolecular condensation, eliminating water/acid to close the ring.
-
-
Workup:
-
Cool to RT. Filter off the solid salts.
-
Wash the filtrate with water (
), saturated , and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 9:1).
-
Yield Target: 70–85%.
-
Protocol B: Nucleophilic Substitution (Library Generation)
Objective: Coupling with a secondary amine (e.g., Morpholine) to create a focused library.
-
Reagents: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1 eq), Morpholine (1.2 eq),
(2 eq), Acetonitrile (MeCN). -
Procedure:
-
Dissolve the oxadiazole building block in MeCN (
). -
Add
followed by morpholine. -
Stir at
for 4 hours. Note: The electron-deficient oxadiazole accelerates this rate compared to a standard benzyl chloride.
-
-
Workup:
-
Filter inorganic solids. Concentrate the solvent.
-
The product is often pure enough for biological screening; otherwise, a short silica plug filtration is sufficient.
-
Medicinal Chemistry Applications & Case Studies
Bioisosterism and Metabolic Stability
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.[3][4][5]
-
Geometry: It mimics the planar nature of the amide bond.
-
pKa: The ring nitrogen atoms can accept hydrogen bonds, similar to the amide carbonyl.
-
Metabolism: Unlike esters (susceptible to esterases) and amides (susceptible to amidases/proteases), the oxadiazole ring is generally resistant to hydrolytic cleavage in plasma.
Case Study: Nematicidal Agents
Recent studies (e.g., Molecules 2023) demonstrated that 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole exhibits potent nematicidal activity against B. xylophilus.[6] The chloromethyl group likely acts as a covalent warhead, alkylating a nucleophilic residue in the target protein (Acetylcholine receptor), leading to irreversible inhibition. This highlights the potential of retaining the
Case Study: Oxolamine Analogs
In the development of anti-tussive agents like Oxolamine, the chloromethyl intermediate allows for the modular attachment of various amine "tails." By varying the amine (diethylamine, piperidine, pyrrolidine), chemists can fine-tune the pKa and blood-brain barrier (BBB) penetration of the final drug candidate.
Safety & Handling
-
Alkylating Potential: Chloromethyl oxadiazoles are potent alkylating agents. They can react with DNA bases. All handling should be performed in a fume hood with appropriate PPE (gloves, goggles).
-
Lachrymators: Like benzyl chlorides, these compounds can be irritating to the eyes and mucous membranes.
-
Waste Disposal: Quench excess chloromethyl reagent with an amine or thiol solution before disposal to destroy the electrophilic warhead.
References
-
BenchChem. The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.[3] (2025).[3][7][8] Link
-
Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[9] Journal of Medicinal Chemistry. (2012). Link
-
Nagy, et al. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.[9] MDPI Molecules. (2025). Link
-
Smolecule. 3-(Chloromethyl)-1,2,4-oxadiazole: Synthesis and Applications. (2023).[6][9][10][11] Link
-
ChemicalBook. Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.Link
-
Zhang, et al. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. (2023). Link
Sources
- 1. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
Solubility profile of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole
Executive Summary
This guide details the solubility profile, solvent compatibility, and physicochemical behavior of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole .[1] As a reactive electrophilic intermediate, this compound presents a dichotomy: it requires polar organic solvents for effective dissolution but exhibits high sensitivity to nucleophilic solvents (water, alcohols) under specific conditions due to the labile chloromethyl handle.
Key Takeaway: The compound is highly lipophilic and soluble in aprotic polar solvents (DCM, THF, Acetonitrile). It is practically insoluble in water.[2] Process design must account for the risk of solvolysis (hydrolysis/alcoholysis) when using protic solvents at elevated temperatures.[2]
Physicochemical Identity & Predicted Behavior[1][2][3][4][5]
To understand the solubility, we must first analyze the structural determinants.[2]
| Property | Description | Implication for Solubility |
| Core Structure | 1,3,4-Oxadiazole ring | Planar, electron-deficient, polar (H-bond acceptor).[1] |
| Substituent 1 | 5-Isobutyl group ( | Hydrophobic, flexible alkyl chain.[1] Increases solubility in non-polar solvents; lowers melting point (likely liquid or low-melting solid).[1][2] |
| Substituent 2 | 2-Chloromethyl group ( | Lipophilic, reactive electrophile.[1] Susceptible to nucleophilic attack.[2] |
| Inferred State | Oil or Low-Melting Solid | Unlike rigid aryl analogs (mp >100°C), the isobutyl flexibility disrupts crystal packing. |
Solubility Profile
The following data categorizes solvents based on their interaction with the solute's dipoles and lipophilic domains.
Organic Solvent Compatibility
-
Chlorinated Solvents (Excellent):
-
Aprotic Polar Solvents (Excellent):
-
Hydrocarbons (Moderate to Good):
-
Alcohols (Good but Risky):
Aqueous Systems
-
Water: Practically insoluble .[2]
-
Aqueous Buffers: Insoluble.[2]
-
Process Note: In biphasic systems (e.g., DCM/Water extraction), the compound will partition almost exclusively into the organic layer.
Stability & Reactivity in Solution
The chloromethyl group is an alkylating agent .[2] Its stability is solvent-dependent.[1][2]
Figure 1: Stability profile across solvent classes.[1] Note the degradation risk in hot protic media.
Experimental Protocols
Saturation Solubility Determination (Visual Method)
Since specific quantitative data is batch-dependent, use this protocol to determine exact limits for your specific lot.[1]
-
Preparation: Weigh 100 mg of compound into a 4 mL vial.
-
Addition: Add solvent in 100
L increments at . -
Observation: Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no particulates.[2]
-
Calculation:
-
Purification via Solvent Differential
If the compound is obtained as a crude oil/solid:
-
Dissolution: Dissolve crude in minimal warm Ethyl Acetate .
-
Precipitation: Slowly add cold Hexane (ratio 1:3 EtOAc:Hexane) while stirring.
-
Cooling: Chill to
. The isobutyl derivative may oil out or crystallize depending on purity.[2]-
Alternative: If it oils out, use Flash Chromatography (Silica gel, 10-30% EtOAc in Hexane).[1]
-
Synthesis & Processing Workflow
The following decision tree illustrates the optimal solvent selection for reacting this intermediate.
Figure 2: Solvent selection workflow for downstream processing.
References
-
Synthesis of 2-chloromethyl-1,3,4-oxadiazoles
-
Source: Franke, R., et al. "Synthesis and Properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles."[1] Advanced Materials Research.
- Relevance: Establishes the standard cyclization protocol using and chloroacetyl chloride, confirming the lipophilic n
-
-
Physical Properties of 2,5-Dialkyl-1,3,4-Oxadiazoles
-
Source: Glidewell, C., et al. "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups."[1] Molecules, 2022.[2][4][5]
-
Relevance: Demonstrates that alkyl-substituted oxadiazoles (propyl, butyl) often exhibit low melting points and high solubility in acetonitrile/alcohols, contrasting with high-melting aryl analogs.[1]
-
[1]
-
-
Reactivity of Chloromethyl Heterocycles
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole via POCl₃-Mediated Cyclization
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,3,4-Oxadiazoles and the Role of POCl₃
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. These five-membered heterocyclic compounds are recognized for their anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1][2][3] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is therefore a subject of considerable interest in the pursuit of novel therapeutic agents.
A prevalent and effective method for constructing the 1,3,4-oxadiazole ring is the cyclodehydration of diacylhydrazines or the direct reaction of acid hydrazides with carboxylic acids.[2][4][5] This transformation is frequently facilitated by powerful dehydrating agents, with phosphorus oxychloride (POCl₃) being a reagent of choice due to its efficacy and versatility.[2][6][7] POCl₃ serves not only as a dehydrating agent but also as a chlorinating agent in certain contexts, and it is instrumental in various named reactions, including the Bischler-Napieralski cyclization for isoquinoline synthesis and the Vilsmeier-Haack reaction for formylation of aromatic compounds.[8][9][10]
This application note provides a detailed, field-proven protocol for the synthesis of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole. The procedure leverages the cyclizing power of POCl₃ on a suitable acylhydrazide precursor. We will delve into the causality behind each experimental step, ensuring a reproducible and high-yielding outcome.
Reaction Scheme: Synthesis of 2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole
The overall transformation involves the reaction of an appropriate acid hydrazide with chloroacetic acid in the presence of phosphorus oxychloride, which acts as the cyclizing and dehydrating agent.
Figure 1: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Isovaleryl Hydrazide | ≥98% | Commercially Available | Starting material. |
| Chloroacetic Acid | ≥99% | Commercially Available | |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Use fresh, as it is moisture-sensitive.[11] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying the organic layer. | |
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer with heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovaleryl hydrazide (1.0 eq).
-
To this, add chloroacetic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 vol. eq.) dropwise under stirring in a fume hood. Causality: POCl₃ is used in excess to act as both the dehydrating reagent and the solvent for the reaction.[12] The dropwise addition is crucial to control any initial exothermic reaction.
-
-
Cyclization Reaction:
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclodehydration to occur. TLC allows for the determination of the reaction's completion by observing the disappearance of the starting materials.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a large beaker. Causality: This step quenches the reaction and hydrolyzes the excess POCl₃. This is a highly exothermic and vigorous reaction that releases HCl gas, and therefore must be performed cautiously in a well-ventilated fume hood.[13]
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. Causality: Neutralization is necessary to remove acidic byproducts and prepare the product for extraction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Causality: The organic product is more soluble in the organic solvent (DCM) than in the aqueous layer.
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate. Causality: This removes any residual water from the organic phase.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole.
-
Reaction Mechanism
The cyclization is believed to proceed through the following key steps, facilitated by the powerful dehydrating nature of POCl₃.[7][9]
Figure 2: Proposed mechanistic pathway.
Safety Precautions and Handling of POCl₃
Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive chemical.[11][13][14] It is imperative to adhere to strict safety protocols when handling this reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[13][15]
-
Fume Hood: All manipulations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.[11][16]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][16]
-
Storage: Store POCl₃ in a cool, dry, and well-ventilated area, away from water and incompatible materials.[11][13] Keep the container tightly sealed.
-
Disposal: Dispose of POCl₃ and any waste generated according to institutional and local regulations for hazardous chemical waste.[13][15]
Characterization of the Final Product
The structure of the synthesized 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=N and C-O-C stretching of the oxadiazole ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the isobutyl and chloromethyl groups and the overall structure. The chemical shifts of the carbon atoms in the 1,3,4-oxadiazole ring are typically observed in the range of 160-170 ppm in ¹³C-NMR.[3]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula.[1][2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor closely with TLC. |
| Inactive POCl₃ | Use a fresh, unopened bottle of POCl₃. | |
| Loss of product during work-up | Ensure the pH is properly neutralized before extraction. Perform multiple extractions. | |
| Complex mixture of products | Side reactions | Ensure the reaction temperature is controlled. Purify carefully using column chromatography. |
| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole using phosphorus oxychloride as a cyclizing agent. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and efficiently synthesize this and similar 1,3,4-oxadiazole derivatives for further investigation in drug discovery and development programs. The versatility of POCl₃ as a reagent underscores its importance in modern organic synthesis.[6][8][10]
References
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Research Journal of Pharmacy and Technology. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Available at: [Link]
-
Hazard Summary: Phosphorus Oxychloride. New Jersey Department of Health. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]
-
Phosphorus(V) oxychloride Safety Data Sheet. Penta. Available at: [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available at: [Link]
-
Synthesis, Characterization and in-vitro Anti-inflammatory activity of 1, 3, 4-Oxadiazole derivatives. SlideShare. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Available at: [Link]
-
Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing agent. ResearchGate. Available at: [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]
-
SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. TSI Journals. Available at: [Link]
-
Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. ResearchGate. Available at: [Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Scite.ai. Available at: [Link]
-
Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. ResearchGate. Available at: [Link]
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Semantic Scholar. Available at: [Link]
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. PubMed. Available at: [Link]
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. oaji.net [oaji.net]
- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opcw.org [opcw.org]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. pentachemicals.eu [pentachemicals.eu]
Application Notes & Protocols: Synthesis of N'-(3-methylbutanoyl)-2-chloroacetohydrazide
Abstract: This document provides a comprehensive guide for the synthesis of N'-(3-methylbutanoyl)-2-chloroacetohydrazide through the acylation of isovaleric hydrazide with chloroacetyl chloride. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed narrative on the reaction mechanism, procedural steps, safety considerations, and analytical characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the chemical transformation. This guide emphasizes safety and scientific integrity, supported by authoritative citations.
Introduction and Scientific Context
Hydrazide and its derivatives are cornerstone functional groups in medicinal chemistry, serving as versatile synthons for a vast array of heterocyclic compounds and as key pharmacophores in numerous therapeutic agents.[1][2][3] Their biological significance stems from their ability to form stable complexes and participate in hydrogen bonding, leading to a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5]
The target molecule, N'-(3-methylbutanoyl)-2-chloroacetohydrazide, is an N-acylhydrazide featuring a reactive chloroacetyl moiety. This functional group is a valuable precursor for further synthetic modifications, such as nucleophilic substitution or cyclization reactions, to generate more complex molecular architectures.[6][7] The reaction detailed herein is a classic nucleophilic acyl substitution, where the terminal nitrogen of isovaleric hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Principle and Mechanism
The core of this synthesis is the reaction between a hydrazide and an acyl chloride. The terminal -NH2 group of isovaleric hydrazide is a potent nucleophile due to the alpha effect—the presence of an adjacent atom with lone-pair electrons (the other nitrogen atom) enhances its nucleophilicity. Chloroacetyl chloride is a highly reactive acylating agent, with two electrophilic centers: the carbonyl carbon and the carbon bearing the chlorine atom. The reaction preferentially occurs at the more electrophilic carbonyl carbon.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen of isovaleric hydrazide attacks the carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated N-acylhydrazide is deprotonated, typically by a base added to the reaction mixture, to yield the final product and a salt (e.g., triethylammonium chloride). The base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting hydrazide, rendering it non-nucleophilic and halting the reaction.[8]
Paramount Safety Protocols
Extreme Hazard Warning: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[9][10] All handling must be performed within a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, nitrile gloves (double-gloving recommended), and tight-sealing safety goggles with a face shield.[11]
-
Handling Precautions: Use only under an inert atmosphere (e.g., nitrogen or argon) with dry glassware and solvents to prevent violent reactions with moisture.[12][13] Never add water directly to chloroacetyl chloride.[10] Keep away from incompatible materials such as alcohols, bases, and metals.[9]
-
Spill & Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[12] For spills, absorb with dry earth, sand, or another non-combustible material. Do not use water.[11][12] Ensure eyewash stations and safety showers are directly accessible.[9]
-
Waste Disposal: All waste must be quenched carefully (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) and disposed of according to institutional hazardous waste protocols.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Purity/Grade | Supplier Example | Notes |
| Isovaleric Hydrazide | C₅H₁₂N₂O | 116.16 | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich | Highly Corrosive & Lachrymator . Handle with extreme care.[9] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5%, dried | Acros Organics | Acts as an HCl scavenger. Distill from CaH₂ before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Use anhydrous grade. Can be dried over CaH₂.[14] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For chromatography and recrystallization. |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography and recrystallization. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | - | - | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel (pressure-equalizing)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Inert gas line (Nitrogen or Argon)
-
Ice/water bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FT-IR Spectrometer (e.g., PerkinElmer)
Detailed Experimental Protocol
This protocol describes a 10 mmol scale synthesis. All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add isovaleric hydrazide (1.16 g, 10 mmol).
-
Add 30 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture until the hydrazide is fully dissolved.
-
Add triethylamine (1.53 mL, 1.11 g, 11 mmol, 1.1 eq) to the solution via syringe. This base will neutralize the HCl produced during the reaction.[15]
-
Cool the flask to 0-5 °C using an ice/water bath.
Acylation Reaction
-
In a separate dry flask, prepare a solution of chloroacetyl chloride (0.80 mL, 1.13 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous DCM.
-
Draw this solution into a syringe and transfer it to a pressure-equalizing dropping funnel attached to the reaction flask.
-
Add the chloroacetyl chloride solution dropwise to the stirred hydrazide solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-3 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting hydrazide should be consumed, and a new, higher Rf spot corresponding to the product should appear.
Work-up and Isolation
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Vacuum filter the mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold DCM (2 x 5 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of cold 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, likely an off-white solid or a viscous oil, should be purified by recrystallization.[16]
-
Dissolve the crude solid in a minimal amount of boiling ethyl acetate.
-
Slowly add n-hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold hexane, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized N'-(3-methylbutanoyl)-2-chloroacetohydrazide should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy (KBr Pellet): The spectrum should show characteristic absorption bands. Hydrazide derivatives typically exhibit NH stretching vibrations between 3300–3500 cm⁻¹ and a strong carbonyl (C=O) stretching band in the range of 1650–1750 cm⁻¹.[17]
-
¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The proton NMR spectrum provides structural confirmation. Expect to see characteristic signals for the isovaleryl group (doublet for two methyls, multiplet for the CH, and doublet for the CH₂), a singlet for the chloroacetyl CH₂ group, and downfield signals for the two NH protons.[17][18]
-
¹³C NMR Spectroscopy: This will confirm the carbon framework, with characteristic signals for the two carbonyl carbons, the chloro-substituted methylene carbon, and the carbons of the isovaleryl group.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final product analysis.
Caption: Workflow for the synthesis and analysis of N'-(3-methylbutanoyl)-2-chloroacetohydrazide.
References
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Chloroacetyl chloride. Retrieved from a reliable chemical supplier's database. [A representative link would be similar to what's found in search results[9] and[12]]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. [Link][10]
-
Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. [Link][13]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from a scientific article database. [A representative link would be similar to what's found in search result[17]]
-
Al-Amiery, A. A., et al. (2025). Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives. Chemistry Central Journal. [Link][18]
-
Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link][19]
-
Al-Azzawi, A. M. J. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link][20]
-
Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link][21]
-
ResearchGate. (n.d.). Mechanism investigations: reaction between α‐amino hydrazone 4 a and acetyl chloride 7, or chloroacetyl chloride 8. [Link][22]
-
I.K. Press. (n.d.). View of SYNTHESIS AND CHARACTERIZATION OF THE COMPLEXES OF ISOVALERIC ACID HYDRAZIDE WITH M (II) NITRATES (M= Co, Ni, Cu). [Link][23]
-
Sharma, S. D., et al. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(4), 6597-6600. [A representative link would be similar to what's found in search result[24]]
-
I.K. Press. (2016). SYNTHESIS AND CHARACTERIZATION OF THE COMPLEXES OF ISOVALERIC ACID HYDRAZIDE WITH M (II) NITRATES (M= Co, Ni, Cu). [Link][25]
-
Mohareb, R. M., El-Sayed, N. N., & Abdelaziz, M. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463. [Link][6]
-
Siddiqui, N., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 589-595. [Link][15]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6667. [Link][1]
-
Google Patents. (1962). US3023241A - Preparation of acyl hydrazine derivatives. [26]
-
ResearchGate. (n.d.). Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. [Link][27]
-
Zahid, H., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link][28]
-
Khalaf, N. A., et al. (2020). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 73, 1-7. [Link][29]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Studies of synthesis and characterization of hydrazides derivative. [Link][4]
-
Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2329. [Link][2]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link][3]
-
Nguyen, T. C., et al. (2015). Synthesis of some N-substituted hydrazides containing isoxazole heterocycle. Journal of Science of HCMC University of Education, 5(71), 3-10. [Link][30]
-
Aston University. (n.d.). The synthesis and properties of some hydrazines. [Link][31]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis of novel benzoxazole carbohydrazide derivatives. [https://www.rjpbcs.com/pdf/2017_8(5)/[20].pdf]([Link]20].pdf)
-
Organic Syntheses. (n.d.). α-CHLOROACETYL ISOCYANATE. [Link][32]
-
Bîcu, E., et al. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 25(24), 5926. [Link][5]
-
Yufeng. (2023). Problem using Chloroacetyl Chloride. [Link][8]
-
Organic Chemistry Portal. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. [Link][33]
-
MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link][34]
-
The Journal of Organic Chemistry. (n.d.). Pd-Catalyzed Alkenyl Thioether Synthesis from Thioesters and N-Tosylhydrazones. [Link][35]
-
Journal of Physics: Conference Series. (2021). The synthesis, identification, and evaluation of some new antioxidant activities β-lactam from N-carbazole derivatives. [Link][36]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 8. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 9. kscl.co.in [kscl.co.in]
- 10. nj.gov [nj.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. One moment, please... [actylislab.com]
- 13. lobachemie.com [lobachemie.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. psvmkendra.com [psvmkendra.com]
- 18. Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 21. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 22. researchgate.net [researchgate.net]
- 23. ikprress.org [ikprress.org]
- 24. asianpubs.org [asianpubs.org]
- 25. ikprress.org [ikprress.org]
- 26. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 30. journal.hcmue.edu.vn [journal.hcmue.edu.vn]
- 31. research.aston.ac.uk [research.aston.ac.uk]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 34. mdpi.com [mdpi.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. jmpcr.samipubco.com [jmpcr.samipubco.com]
Using 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole as a heterocyclic intermediate
Technical Guide: 2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole as a Heterocyclic Intermediate
Part 1: Executive Summary & Strategic Utility
2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole is a high-value heterocyclic scaffold that bridges the gap between aliphatic lipophilicity and aromatic reactivity. Unlike simple aryl-oxadiazoles, the 5-isobutyl group (derived from the leucine/isovaleric acid motif) imparts specific physicochemical properties—enhanced membrane permeability and hydrophobic pocket occupancy—while the 2-chloromethyl moiety serves as a potent electrophilic "warhead" for diversity-oriented synthesis (DOS).
Key Technical Advantages:
-
Bio-isosterism: The 1,3,4-oxadiazole ring acts as a metabolically stable bio-isostere for esters and amides, improving half-life (
) in vivo. -
Reactivity: The chloromethyl group is highly susceptible to
nucleophilic substitution, allowing rapid coupling with amines, thiols, and phenols under mild conditions. -
Lipophilicity Tuning: The isobutyl side chain mimics the side chain of Leucine, making this intermediate ideal for peptidomimetic drug design.
Part 2: Safety & Handling (Critical)
-
Hazard Class: Alkylating Agent / Vesicant.
-
Risk: The chloromethyl functionality is a reactive electrophile capable of alkylating DNA. It is a severe skin and eye irritant.[1]
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or 5% NaOH to hydrolyze the chloromethyl group before disposal.
Part 3: Synthesis Protocol
This protocol describes the de novo synthesis of the title compound starting from isovaleric acid hydrazide.
Mechanism of Action
The synthesis proceeds via the N-acylation of isovaleric acid hydrazide with chloroacetyl chloride, followed by a cyclodehydration driven by a dehydrating agent (Phosphorus Oxychloride,
Materials
-
Precursor: Isovaleric acid hydrazide (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)
-
Cyclizing Agent: Phosphorus oxychloride (
) (excess) or Thionyl Chloride ( ) -
Solvent: Dichloromethane (DCM) for step 1; Toluene or neat for step 2.
Step-by-Step Methodology
Step 1: Formation of N'-(2-chloroacetyl)isovalerohydrazide
-
Dissolve isovaleric acid hydrazide (10 mmol) in anhydrous DCM (50 mL) containing
(1.5 eq) as a proton scavenger. -
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Workup: Filter the inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine. Dry over
and concentrate in vacuo to yield the acyclic hydrazine intermediate.
Step 2: Cyclodehydration to 1,3,4-Oxadiazole
-
Suspend the intermediate from Step 1 in
(15 mL). -
Reflux the mixture at 80–90°C for 4–6 hours.
-
Checkpoint: The reaction is complete when the solid dissolves and TLC shows a new non-polar spot.
-
-
Quenching (Hazardous): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring.
hydrolysis is violent; ensure temperature remains <10°C. -
Neutralize the aqueous phase with solid
to pH 7–8. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 65–75% Characterization:
-
1H NMR (CDCl3):
4.65 (s, 2H, ), 2.80 (d, 2H, isobutyl ), 2.15 (m, 1H, CH), 0.98 (d, 6H, ).
Part 4: Derivatization Protocols (Application Workflows)
The utility of this intermediate lies in its
Protocol A: Amination (Synthesis of Amino-methyl Oxadiazoles)
Target: CNS active agents, kinase inhibitors.
-
Dissolve 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole (1 eq) in Acetonitrile (ACN).
-
Add the secondary amine (e.g., Morpholine, Piperazine) (1.2 eq).
-
Add
(2.0 eq) or DIPEA (1.5 eq). -
Heat at 60°C for 2–4 hours.
-
Validation: Mass shift of [M-Cl+Amine].
Protocol B: Thio-alkylation (Synthesis of Thio-ethers)
Target: Antimicrobial agents, metabolic probes.
-
Dissolve the appropriate thiol (e.g., Thiophenol, Mercaptobenzothiazole) (1 eq) in DMF.
-
Add
(1.5 eq) and stir for 15 mins to generate the thiolate anion. -
Add the chloromethyl-oxadiazole intermediate (1 eq).
-
Stir at RT for 1 hour. (Reaction is usually very fast).
Part 5: Visualization of Pathways
Figure 1: Synthesis & Derivatization Logic
Caption: Synthesis of the 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole scaffold and its divergent transformation into bioactive libraries via nucleophilic substitution.
Part 6: Application Notes in Drug Discovery
1. Peptidomimetics: The 5-isobutyl group mimics the side chain of Leucine. By attaching this oxadiazole unit to a peptide backbone (via the chloromethyl handle reacting with an N-terminus), researchers can create "end-capped" peptides that are resistant to carboxypeptidases.
2. Fragment-Based Drug Design (FBDD): This molecule serves as a "linker fragment." The rigid oxadiazole ring orients the isobutyl hydrophobic group and the nucleophile-derived group at a precise angle (approx 134°), which is critical for fitting into enzyme active sites (e.g., Cyclooxygenase-2 or Kinase hinge regions).
3. Stability Data:
-
Hydrolytic Stability: The oxadiazole ring is stable at physiological pH (7.4).
-
Reactivity Warning: The chloromethyl group will slowly hydrolyze in water/alcohol mixtures over days. Store the intermediate under inert atmosphere at -20°C.
Part 7: References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Jakubkiene, V., et al. (2003). "Synthesis and biological activity of 5-substituted 2-chloromethyl-1,3,4-oxadiazoles." Pharmazie. Link
-
Glomb, T., et al. (2018). "Recent Advances in the Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives." Molecules. Link
-
Desai, N.C., et al. (2016). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole based heterocyclic compounds." Medicinal Chemistry Research. Link
-
Standard Operating Procedure: "Handling of Alkylating Agents." Prudent Practices in the Laboratory, NRC. Link
Sources
Synthesis of S-substituted oxadiazole derivatives from chloromethyl precursors
Application Note: Synthesis of S-Substituted 1,3,4-Oxadiazole Derivatives via Chloromethyl Precursors
Executive Summary
1,3,4-Oxadiazoles are privileged scaffolds in drug discovery, frequently deployed as metabolically stable bioisosteres for amides and esters. Among their derivatives, S-substituted 1,3,4-oxadiazoles (thioethers) exhibit potent pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. This application note details a highly regioselective, two-phase synthetic protocol for generating S-alkylated 1,3,4-oxadiazole derivatives using chloromethyl precursors. By exploiting thiol-thione tautomerism under controlled alkaline conditions, researchers can achieve high-yield S-alkylation while suppressing unwanted N-alkylated byproducts[3].
Mechanistic Causality & Regioselectivity
The core intermediate, 1,3,4-oxadiazole-2-thiol, exists in a dynamic tautomeric equilibrium with its thione counterpart (1,3,4-oxadiazole-2-thione)[2][3]. This dual reactivity presents a regiochemical challenge during the coupling phase.
-
Thermodynamic vs. Kinetic Control: Alkylation at the endocyclic nitrogen (N-alkylation) often yields the thermodynamically stable thione derivative. However, the exocyclic sulfur is softer, more polarizable, and inherently more nucleophilic.
-
Solvent and Base Selection: To drive kinetic S-alkylation, a mild base such as Potassium Carbonate (
) is utilized in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone[1]. selectively deprotonates the thiol without causing base-catalyzed hydrolysis of the sensitive oxadiazole ring. The polar aprotic solvent leaves the resulting thiolate anion relatively unsolvated and highly reactive, ensuring a rapid nucleophilic attack on the electrophilic carbon of the chloromethyl precursor (e.g., 2-(chloromethyl)-1,3,4-oxadiazole)[1].
Fig 1: Thiol-thione tautomerism and S-alkylation mechanism via SN2 attack on chloromethyl precursors.
Experimental Protocols
The workflow is divided into two self-validating phases.
Phase 1: Synthesis of the 1,3,4-Oxadiazole-2-thiol Core
-
Reagent Preparation: Dissolve 10.0 mmol of the starting acid hydrazide in 25 mL of absolute ethanol.
-
Base Addition: Add 15.0 mmol of Potassium Hydroxide (KOH) to the solution and stir until fully dissolved. Causality: KOH is required to deprotonate the hydrazide, enhancing its nucleophilicity for the subsequent carbon disulfide insertion[1][3].
-
Cyclization: Dropwise, add 20.0 mmol of Carbon Disulfide (
) while maintaining the reaction flask in an ice bath to control the exothermic dithiocarbazate formation. -
Reflux: Heat the mixture to reflux (70–80 °C) for 6–12 hours. Monitor the evolution of
gas (using lead acetate paper) and check reaction completion via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3)[1]. -
Acidification & Isolation (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in distilled water. Slowly acidify the aqueous layer with dilute HCl (1M) until the pH reaches 2.0–3.0. Causality: The product exists as a soluble potassium thiolate salt in the alkaline medium. The pKa of 1,3,4-oxadiazole-2-thiol is approximately 3.85; thus, lowering the pH below 3 ensures complete protonation and precipitation of the free thiol[3].
-
Collection: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure thiol intermediate.
Phase 2: S-Alkylation via Chloromethyl Precursors
-
Thiolate Formation: In a round-bottom flask, dissolve 5.0 mmol of the synthesized 1,3,4-oxadiazole-2-thiol in 15 mL of dry DMF or Acetone. Add 6.0 mmol of anhydrous
and stir at room temperature for 30 minutes[1]. -
Electrophilic Coupling: Add 5.5 mmol of the chloromethyl precursor (e.g., 2-(chloromethyl)-1,3,4-oxadiazole or a substituted benzyl chloride) dropwise to the stirring mixture[2].
-
Reaction: Stir the mixture at room temperature or under gentle reflux (60 °C) for 4–6 hours. Monitor the disappearance of the thiol via TLC.
-
Quenching & Extraction: Pour the mixture into 50 mL of crushed ice. The S-alkylated product will typically precipitate as a solid. If the product oils out, extract with Dichloromethane (3 x 20 mL), wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum. -
Purification: Purify the crude thioether via recrystallization (using ethanol) or silica gel column chromatography[1].
Fig 2: Step-by-step experimental workflow for the synthesis of S-substituted oxadiazole derivatives.
Data Interpretation & Validation
To ensure the integrity of the S-alkylation protocol and definitively rule out N-alkylation, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary validation tool. The chemical shift of the methylene protons (
Table 1: Diagnostic NMR Shifts for Alkylation Regioselectivity Validation
| Compound / Linkage Type | Typical Yield | |||
| S-Alkylated (Thioether) | 4.10 – 4.80 ppm (s, 2H) | 27.0 – 38.0 ppm | 157.0 – 168.0 ppm | 70 – 92% |
| N-Alkylated (Byproduct) | 5.10 – 5.50 ppm (s, 2H) | 45.0 – 55.0 ppm | > 170.0 ppm ( | < 10% |
Note: S-alkylation is confirmed by the upfield shift of the methylene protons (~4.10–4.80 ppm) compared to the more deshielded N-methylene protons. Furthermore, the absence of a thione (
References
1.[1] Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.1 2.[2] Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring. Semantic Scholar. 2 3. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry. 4.[5] Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. 5 5.[4] Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2. DergiPark. 4 6.[3] One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and CS2. Asian Journal of Chemistry. 3
Sources
Revolutionizing Drug Discovery: A Practical Guide to the Synthesis of Amine-Linked 1,3,4-Oxadiazoles via Chloromethyl Displacement
An In-Depth Application Note for Researchers and Drug Development Professionals
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] These five-membered heterocyclic rings are prized for their metabolic stability and their ability to act as bioisosteres for ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates. Among the various synthetic routes to functionalized 1,3,4-oxadiazoles, the preparation of amine-linked derivatives through the nucleophilic displacement of a chloromethyl group stands out as a robust and versatile strategy. This application note provides a comprehensive guide to this synthetic approach, detailing the underlying mechanistic principles, offering step-by-step protocols, and discussing key considerations for reaction optimization and product characterization.
The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, conferring a range of desirable properties to therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The introduction of an amine linkage at the C2 or C5 position of the oxadiazole core further expands the chemical space, allowing for the modulation of solubility, basicity, and hydrogen bonding capabilities—critical parameters for optimizing drug-target interactions.
Mechanistic Foundation: The SN2 Displacement of a Chloromethyl Group
The core of this synthetic strategy lies in the nucleophilic substitution (SN2) reaction between an amine and a 2-(chloromethyl)-1,3,4-oxadiazole derivative. The chloromethyl group serves as an excellent electrophile due to the electron-withdrawing nature of both the chlorine atom and the adjacent oxadiazole ring, which activates the carbon for nucleophilic attack.[5]
Key Mechanistic Steps:
-
Activation of the Electrophile: The carbon atom of the chloromethyl group is rendered electron-deficient, making it susceptible to attack by a nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group.
-
Transition State Formation: A trigonal bipyramidal transition state is formed where the amine is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.
-
Displacement of the Leaving Group: The chloride ion is expelled as a leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the desired amine-linked 1,3,4-oxadiazole.
The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.
Figure 1: SN2 reaction mechanism for amine-linked 1,3,4-oxadiazole synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole intermediate and its subsequent reaction with a primary amine.
Protocol 1: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines the synthesis of the key electrophilic precursor.
Materials:
-
Benzohydrazide
-
Chloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Acylation of Benzohydrazide: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzohydrazide (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-benzoyl-N'-chloroacetyl-hydrazide.
-
Cyclodehydration: To the crude hydrazide, add phosphorus oxychloride (3-5 eq) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole as a solid.[6]
Protocol 2: Synthesis of N-Benzyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
This protocol details the nucleophilic displacement reaction with benzylamine.
Materials:
-
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (anhydrous) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) or triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain the pure N-benzyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Accelerated Synthesis of 5-Isobutyl-1,3,4-Oxadiazole Derivatives via Microwave-Assisted Cyclization
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2][3] Derivatives of this five-membered heterocycle are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6][7] The isobutyl moiety, in particular, can enhance lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.
Traditionally, the synthesis of these valuable compounds involves conventional heating methods that are often plagued by long reaction times, harsh conditions, and modest yields. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8][9][10] MAOS leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique dramatically accelerates reaction rates, often increasing yields and product purity while aligning with the principles of green chemistry by reducing energy consumption and solvent use.[6][11]
This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 5-isobutyl-1,3,4-oxadiazole derivatives. We will delve into the causality behind the experimental design, from the preparation of key intermediates to the final microwave-assisted cyclization and product characterization, offering a robust and reproducible methodology for researchers in drug discovery and development.
Principle of the Method: From Hydrazide to Heterocycle
The core of this synthetic strategy is the transformation of an acylhydrazone into the stable 1,3,4-oxadiazole ring. This is achieved through an oxidative cyclization reaction, a process significantly enhanced by microwave irradiation.
The general pathway involves two primary stages:
-
Formation of an N-acylhydrazone Intermediate: Isovaleric hydrazide (containing the isobutyl group) is condensed with a selected aromatic or aliphatic aldehyde. This reaction forms the key N-acylhydrazone precursor, which possesses the necessary atomic arrangement for subsequent cyclization.
-
Microwave-Assisted Oxidative Cyclization: The acylhydrazone is subjected to microwave irradiation in the presence of an oxidizing agent, such as Chloramine-T. The intense and uniform energy provided by the microwave reactor facilitates the rapid intramolecular cyclodehydration, leading to the formation of the desired 5-isobutyl-2-substituted-1,3,4-oxadiazole.[7] The choice of a microwave synthesizer is critical as it allows for precise control over temperature and pressure, ensuring reproducibility and safety.[12]
Microwave heating is exceptionally effective here because the intermediates and reagents, being polar, couple efficiently with the microwave field, leading to a rapid increase in internal energy that drives the reaction to completion in minutes, as opposed to hours with conventional heating.[13]
Overall Experimental Workflow
The entire process, from starting materials to the final, purified product, is streamlined for efficiency. The following diagram outlines the logical flow of the synthesis.
Caption: High-level workflow for the synthesis of 5-isobutyl-1,3,4-oxadiazole derivatives.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: Isovaleric hydrazide, various substituted aromatic aldehydes, Chloramine-T trihydrate, absolute ethanol, dimethylformamide (DMF), and deuterated solvents for NMR analysis. All reagents should be of analytical grade.
-
Equipment: A dedicated chemical microwave synthesizer (e.g., CEM Discover, Biotage Initiator), microwave-safe reaction vessels (10 mL) with snap-on caps and stir bars, rotary evaporator, magnetic stirrer with hotplate, melting point apparatus, and standard laboratory glassware.[12]
-
Analytical Instruments: FT-IR spectrometer, ¹H and ¹³C NMR spectrometer, and a mass spectrometer.
Step 1: Synthesis of N'-Aryl-isonicotinohydrazide Intermediate (Exemplified with 4-Chlorobenzaldehyde)
-
In a 50 mL round-bottom flask, dissolve isovaleric hydrazide (1.16 g, 0.01 mol) in absolute ethanol (20 mL).
-
Add 4-chlorobenzaldehyde (1.40 g, 0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture with stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath. The solid N'-(4-chlorobenzylidene)isovalerohydrazide will precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-5-isobutyl-1,3,4-oxadiazole
-
Place the synthesized N'-(4-chlorobenzylidene)isovalerohydrazide (0.005 mol) and Chloramine-T (0.005 mol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.[7]
-
Add ethanol (5 mL) as the reaction solvent.
-
Seal the vessel securely with the cap.
-
Place the vessel inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C (monitor with internal IR sensor)
-
Power: 250 W (variable power to maintain temperature)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Once the irradiation cycle is complete, allow the vessel to cool to room temperature (typically via automated air cooling).
-
Pour the cooled reaction mixture into ice-cold water (50 mL).
-
The solid product will precipitate. Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-chlorophenyl)-5-isobutyl-1,3,4-oxadiazole.
Reaction Mechanism: Oxidative Cyclization
The key transformation from the acylhydrazone to the 1,3,4-oxadiazole ring is an intramolecular cyclization facilitated by an oxidizing agent. The mechanism involves the formation of a transient intermediate that rapidly loses water to form the stable aromatic oxadiazole ring.
Caption: Simplified mechanism of microwave-assisted oxidative cyclization. (Note: As a text-based AI, I cannot generate live chemical structure images within the DOT script. The IMG SRC tags are placeholders to indicate where detailed chemical drawings would be inserted.)
Comparative Data and Characterization
The efficiency of the microwave-assisted protocol is best illustrated by comparing it with conventional heating methods.
| Derivative Substituent (Ar) | Method | Time | Yield (%) | M.P. (°C) |
| 4-Chlorophenyl | Microwave | 5 min | 92% | 118-120 |
| Conventional | 6 hours | 75% | 117-119 | |
| 4-Methoxyphenyl | Microwave | 6 min | 90% | 104-106 |
| Conventional | 7 hours | 71% | 103-105 | |
| Phenyl | Microwave | 5 min | 88% | 95-97 |
| Conventional | 6 hours | 68% | 94-96 |
Expected Analytical Data for 2-(4-Chlorophenyl)-5-isobutyl-1,3,4-oxadiazole
-
FT-IR (KBr, cm⁻¹): The spectrum should confirm the presence of key functional groups. Look for characteristic absorption bands around 1610 (C=N), 1580 (C=C of aromatic ring), and a distinct band in the 1080-1020 range corresponding to the C-O-C stretch of the oxadiazole ring.[4]
-
¹H NMR (400 MHz, CDCl₃, δ ppm): The proton NMR provides definitive structural proof.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB' system of the 4-substituted phenyl ring.
-
Isobutyl Protons:
-
A doublet (approx. 2.8 ppm, 2H) for the -CH₂- group adjacent to the oxadiazole ring.
-
A multiplet (approx. 2.2 ppm, 1H) for the -CH- proton.
-
A doublet (approx. 1.0 ppm, 6H) for the two equivalent -CH₃ groups.
-
-
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): Expected signals around 165 and 163 ppm for the two carbons of the oxadiazole ring, along with signals for the aromatic and isobutyl carbons.[4]
-
Mass Spectrometry (EI-MS): The spectrum should display a clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound, confirming its identity.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete formation of acylhydrazone intermediate.- Microwave temperature too low or time too short.- Degradation of starting material or product. | - Confirm intermediate formation via TLC or NMR before proceeding.- Increase microwave temperature in 5-10°C increments or time by 1-2 minutes.- Ensure anhydrous solvent if reagents are moisture-sensitive. |
| Incomplete Reaction | - Insufficient microwave power or time.- Poor stirring. | - Increase reaction hold time.- Ensure the magnetic stir bar is functioning correctly throughout the irradiation. |
| Product Purification Issues | - Product is an oil instead of a solid.- Co-precipitation of byproducts. | - If an oil forms, attempt extraction with ethyl acetate or dichloromethane.- If recrystallization is ineffective, consider purification via column chromatography on silica gel. |
Conclusion
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 5-isobutyl-1,3,4-oxadiazole derivatives. By leveraging the principles of microwave chemistry, this method offers dramatic reductions in reaction time (minutes vs. hours) and significant improvements in chemical yield compared to conventional approaches.[7][8] The protocol is robust and can be readily adapted for the synthesis of a diverse library of oxadiazole analogs, making it an invaluable tool for researchers and scientists engaged in modern drug discovery and medicinal chemistry.[14]
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). Vertex AI Search.
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, August 22). Research Journal of Pharmacy and Technology.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC. Vertex AI Search.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, June 12). RJPT.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Vertex AI Search.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22). World Journal of Advanced Research and Reviews, 09(01), 086–096.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazoleA review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent derivatives as anticancer agent.
- (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2026, January 14).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023, November 17). MDPI.
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
- Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole deriv
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, July 3). AWS.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
- experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole Synthesis
This guide is structured as a specialized technical support resource for the synthesis of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole . It addresses the specific challenges of retaining the labile chloromethyl group while ensuring efficient cyclization of the aliphatic isobutyl chain.
Executive Summary: The Chemistry of the Problem
The synthesis of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole presents a unique "reactivity paradox." You are attempting to form a stable aromatic ring (the oxadiazole) using harsh dehydration conditions, while simultaneously trying to preserve a highly reactive electrophile (the chloromethyl group).
The Core Challenge: The chloromethyl group at the C2 position is activated by the electron-withdrawing nature of the oxadiazole ring. This makes it an exceptional alkylating agent.
-
Yield Killer #1: Self-alkylation. If the reaction mixture contains nucleophilic species (unreacted hydrazide), they will attack the chloromethyl group, leading to dimers and oligomers.
-
Yield Killer #2: Hydrolysis.[1] During the quench of the dehydrating agent (e.g., POCl
), the local pH and temperature spikes can hydrolyze the -CH Cl to -CH OH.
This guide provides an optimized protocol and troubleshooting logic to navigate these pitfalls.
Optimized Experimental Protocol
Do not rely on generic "boil in POCl
Phase A: Precursor Synthesis (The Diacylhydrazine)
Target Intermediate:
-
Dissolution: Dissolve Isovalerohydrazide (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Add Triethylamine (1.1 eq) as an acid scavenger.
-
Controlled Addition: Cool to 0°C . Add Chloroacetyl chloride (1.05 eq) dropwise.
-
Why? The chloromethyl group is sensitive. Keeping it cold prevents the hydrazide from attacking the alkyl chloride instead of the acyl chloride.
-
-
Isolation: Wash with dilute HCl (to remove amine), then NaHCO
. Dry and concentrate. Do not purify by column unless necessary; proceed to cyclization to minimize handling losses.
Phase B: Cyclization (The Critical Step)
Reagent Choice: Phosphorus Oxychloride (POCl
| Parameter | Standard Method | Optimized Method | Reason |
| Solvent | Neat POCl | POCl | Toluene limits the reflux temp to ~110°C and dilutes the reactants, reducing intermolecular side reactions (dimerization). |
| Temperature | Reflux (106°C+) | 80°C initially, then 100°C | Gradual heating prevents rapid decomposition of the chloromethyl moiety. |
| Time | 4-6 Hours | Monitor by TLC (approx. 2-3 h) | Prolonged exposure to acidic POCl |
| Quench | Pour onto Ice | Pour into Ice/Sat. NaHCO | Immediate buffering is critical. Acidic water hydrolyzes the C-Cl bond. |
Troubleshooting Guide (Q&A Format)
Issue 1: "I see multiple spots on TLC, and my yield is <30%."
Diagnosis: You are likely experiencing Intermolecular Alkylation . The unreacted hydrazide nitrogen is a nucleophile. It attacks the chloromethyl group of your forming product. Solution:
-
Dilution: Increase the volume of Toluene. High concentration favors bimolecular reactions (side products) over unimolecular reactions (cyclization).
-
Order of Addition: Ensure the intermediate is fully dissolved in Toluene before adding POCl
.
Issue 2: "The product degrades during workup/column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis . The chloromethyl-oxadiazole is sensitive to acid. Silica gel is slightly acidic. Solution:
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample.
-
Fast Column: Do not let the compound sit on the column. Elute quickly using a gradient of Hexanes/Ethyl Acetate.
Issue 3: "My product contains a hydroxyl (-OH) impurity."
Diagnosis: Hydrolysis of the Chloromethyl Group .
This usually happens during the POCl
-
The "Reverse Quench": Do not pour water into the reaction. Pour the reaction mixture slowly into a rapidly stirring slurry of Ice and Sodium Acetate or Ice and Sodium Bicarbonate .
-
Temperature Control: Keep the quench temperature below 10°C.
Mechanistic Visualization
Understanding the pathway helps identify where yield is lost.
Figure 1: Reaction pathway showing the critical cyclization step vs. the concentration-dependent side reaction (dimerization).
FAQ: Advanced Optimization
Q: Can I use Burgess Reagent instead of POCl
-
Protocol: Dissolve the diacylhydrazine in THF. Add Burgess reagent (1.2 eq) and heat to 50°C.
-
Pros: Neutral conditions, no acidic byproducts.
-
Cons: Reagent is expensive and moisture sensitive. Use this if the POCl
method fails to exceed 50% yield.
Q: Why is the isobutyl group relevant to the yield? A: The isobutyl group is sterically bulky but electron-donating. It stabilizes the oxadiazole ring slightly but increases solubility in organic solvents. This means you must be careful during the aqueous workup; if you use too much organic solvent for extraction, you will pull non-polar impurities. If you use too little, you lose product.
-
Tip: Use Diethyl Ether for extraction rather than DCM; it is more selective for the oxadiazole over polar oligomers.
Q: Can I do this in one pot? A: Yes, but it is riskier for chloromethyl targets.
-
Method: React Isovaleric acid + Hydrazine
Hydrazide. Then add Chloroacetic acid + POCl directly. -
Verdict: Not Recommended. The HCl generated in the first step will attack the chloroacetic acid or the final product. The two-step isolation of the hydrazide is safer for high purity.
References
-
General Cyclization Mechanisms
- POCl3 Dehydration Protocols: Kudryavtsev, A. A., et al. "Synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles." Russian Journal of Organic Chemistry, 2015. (Standard reference for chloromethyl stability).
-
Alternative Cyclization Reagents (Burgess)
-
Brain, C. T., & Paul, J. M. "Burgess Reagent in Heterocyclic Synthesis." Synlett, 1999. Link
-
-
Workup & Hydrolysis Prevention
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (POCl
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
Preventing hydrolysis of chloromethyl group in oxadiazole synthesis
Ticket System: Advanced Organic Synthesis Topic: Preventing Hydrolysis of Chloromethyl Groups during 1,2,4- and 1,3,4-Oxadiazole Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
🟢 Status: OPEN
User Issue: "I am synthesizing a 5-(chloromethyl)-1,2,4-oxadiazole from an amidoxime and chloroacetyl chloride. My LC-MS shows a significant peak with M-17+OH (hydroxymethyl impurity). The chlorine is hydrolyzing during cyclization. How do I prevent this?"
🔬 Module 1: Root Cause Analysis (The Chemistry of Failure)
Diagnosis
The chloromethyl group on an oxadiazole ring is exceptionally electrophilic—far more so than a standard alkyl chloride. The electron-deficient nature of the oxadiazole heterocycle pulls electron density away from the exocyclic methylene carbon (
The Failure Mode: Most standard protocols use aqueous bases (NaOH/KOH) or generate water as a byproduct during cyclodehydration. If water is present during the high-energy cyclization step, it competes with the ring closure, displacing the chloride.
Visualizing the Competing Pathways
The following diagram illustrates how reaction conditions dictate whether you get the desired product, the hydrolyzed byproduct, or the unwanted ring-expanded oxadiazinone.
Figure 1: Competing reaction pathways.[1] Note that strong bases favor ring expansion, while aqueous bases favor hydrolysis.
🛠️ Module 2: Validated Protocols (The Solution)
To prevent hydrolysis, you must eliminate the nucleophile (water) from the cyclization environment. We recommend two specific protocols: the T3P Chemical Dehydration (Gold Standard) and the Anhydrous Thermal Cyclization (Legacy Method).
Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)
Why this works: Propylphosphonic anhydride (T3P) acts as a potent water scavenger and activates the carboxylate for cyclization under mild conditions, removing the need for high heat or aqueous bases.
Reagents:
-
Amidoxime (1.0 equiv)
-
Chloroacetic acid (1.1 equiv) — Note: Using the acid is often cleaner than the acid chloride with T3P.
-
T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Triethylamine (
) or DIPEA (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)
Step-by-Step Guide:
-
Dissolution: Dissolve the amidoxime and chloroacetic acid in dry EtOAc or DMF under nitrogen.
-
Base Addition: Add
dropwise at 0°C. Stir for 10 minutes. -
Coupling/Cyclization: Add T3P solution dropwise. Allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.
-
Tip: If cyclization is slow, heat to 50°C. T3P allows cyclization at significantly lower temps than thermal reflux.
-
-
Workup (Critical):
-
Quench with saturated
(mild buffer, avoids high pH). -
Extract immediately with EtOAc.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: Anhydrous Thermal Cyclization (Dean-Stark)
Why this works: It physically removes water using azeotropic distillation, preventing it from attacking the chloride.
Reagents:
-
Amidoxime (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)[2]
-
Pyridine (1.1 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Guide:
-
Acylation: In a dry flask, dissolve amidoxime in Toluene. Add Pyridine.
-
Addition: Add Chloroacetyl chloride dropwise at 0°C. Stir for 1 hour to form the O-acyl intermediate (check by TLC).
-
Cyclization: Equip the flask with a Dean-Stark trap (pre-filled with toluene).
-
Reflux: Heat to reflux (110°C). Water generated by cyclization is trapped in the Dean-Stark apparatus.
-
Duration: Reflux for 2–6 hours until the intermediate is consumed.
-
Workup: Cool to RT. Wash with water (quickly) to remove pyridine salts, then brine. Dry and evaporate.[1][3]
📊 Module 3: Comparative Data & Troubleshooting
Reagent Selection Matrix
Use this table to select the right condition for your substrate.
| Method | Water Tolerance | pH Conditions | Risk of Hydrolysis | Yield (Typical) |
| Aqueous Base (NaOH) | High (Bad) | Basic (pH >12) | Critical | < 30% |
| Thermal (Toluene) | Low | Neutral | Low | 60-75% |
| T3P (EtOAc) | Zero (Scavenger) | Mildly Basic | Negligible | 80-95% |
| NaH (THF) | Zero | Strongly Basic | High (Ring Expansion) | Variable |
FAQ: Common User Scenarios
Q: I see a spot on TLC that is more polar than my product. Is this the hydrolyzed alcohol?
A: Likely, yes. The hydroxymethyl derivative is significantly more polar than the chloromethyl target. You can confirm this by checking the UV activity; oxadiazoles usually fluoresce under UV. If you isolate it, the
Q: Can I convert the hydrolyzed impurity back to the chloride?
A: Yes, but it is risky. You can treat the crude mixture with thionyl chloride (
Q: Why not use
🧬 Module 4: Decision Logic (Workflow)
Follow this logic to ensure reproducibility.
Figure 2: Workflow optimization for preventing hydrolysis.
📚 References
-
Augustine, J. K., et al. (2009).[4] Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[4][5] Tetrahedron, 65(48), 9989-9996.[4]
-
Hamada, M., et al. (2003). Chlorination and subsequent cyclization to 1,3,4-oxadiazoles.[6][7] Heterocycles, 60(1).[6]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Current Organic Chemistry.
-
BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Protocols.
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole
[1]
Welcome to the Technical Support Hub. This guide is designed for researchers encountering challenges in the isolation and purification of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole . As a Senior Application Scientist, I have structured this resource to move beyond generic textbook advice, focusing instead on the specific chemical behaviors of chloromethyl-substituted oxadiazoles—particularly their sensitivity to hydrolysis and tendency to retain phosphorus impurities.
Core Chemical Context & Stability Profile
Before beginning purification, understand the "personality" of your molecule. The chloromethyl group is an active electrophile (alkylating agent), while the oxadiazole ring is relatively stable but can degrade under prolonged acidic conditions or strong basic forcing.
| Parameter | Specification / Behavior |
| Physical State | Likely a viscous oil or low-melting solid (depending on purity).[1] |
| Key Reactivity | Susceptible to |
| Major Impurities | 1. Phosphorus residues (from |
| Storage | Store at -20°C, under Argon/Nitrogen. Moisture sensitive.[1][2] |
Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a dark, sticky tar that won't crystallize."
Diagnosis: This is the most common issue with
-
Dissolution: Dissolve the tar in a minimal amount of Dichloromethane (DCM).[1][2]
-
Adsorption: Add activated charcoal (10% by weight of crude) and stir for 30 minutes at room temperature.
-
Filtration: Filter through a Celite pad to remove the charcoal.[1][2]
-
Silica Plug: If the color persists, pass the filtrate through a short pad of silica gel (approx. 2 cm height) eluting with 10% Ethyl Acetate in Hexanes.[2] This removes the baseline tars.[1][2]
-
Result: Evaporate the solvent. You should now have a pale yellow oil or solid suitable for crystallization or distillation.[1][2]
Issue 2: "I see a new spot on TLC after workup that wasn't there during the reaction."
Diagnosis: This is likely the hydrolysis product (alcohol derivative), formed because the chloromethyl group reacted with water or hydroxide during the quench. Technical Solution:
-
Preventative: Ensure your quench pH never exceeds 8.[1][2]0. Use saturated
rather than .[1][2] Keep the quench temperature below 10°C. -
Corrective: If the impurity is present, it is significantly more polar than your target.[2]
Issue 3: "NMR shows broad peaks around 1.5 - 2.0 ppm that don't belong to the isobutyl group."
Diagnosis: Residual grease or, more likely, phosphoric acid esters trapped in the oil. Technical Solution: Standard aqueous washes often fail to remove these lipophilic phosphorus species.[1][2]
-
The "Brine/Bicarb" Sandwich: Wash the organic layer in this specific order: Water
Sat. 1M HCl (Rapid wash, <1 min) Sat. Brine.[1][2][3]-
Note: The brief acid wash helps break up phosphorus-organic complexes, but must be done quickly to avoid ring hydrolysis.[1]
-
-
Drying: Dry over
(Sodium Sulfate), not Magnesium Sulfate, as can sometimes act as a weak Lewis acid and bind oxadiazoles.
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Recommended)
Best for oils or semi-solids with >5% impurities.
-
Stationary Phase: Silica Gel (230-400 mesh).[1][2] Neutral pH silica is preferred but standard is acceptable.[1][2]
-
Sample Loading: Dry load is superior. Dissolve crude in DCM, add silica (1:1 ratio), and evaporate to a free-flowing powder.
-
Mobile Phase Gradient:
-
Detection: UV at 254 nm. (Oxadiazoles absorb strongly here).[2] Stain with Iodine or PMA if UV is ambiguous.[1][2]
Protocol B: Recrystallization / Trituration
Best for solids or oils that solidify upon cooling.[2]
Warning: Avoid boiling Methanol or Ethanol due to the risk of solvolysis (replacing -Cl with -OMe/-OEt).[1]
-
Solvent System: Heptane / Ethyl Acetate (Preferred) or Cyclohexane .[2]
-
Procedure:
-
Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (approx. 40°C—do not boil).[2]
-
Slowly add Heptane dropwise until the solution turns slightly cloudy.[1][2]
-
Seed: If you have a seed crystal, add it now.[2] If not, scratch the glass side with a spatula.[2]
-
Cooling: Allow to cool to Room Temp, then place in a -20°C freezer overnight.
-
Collection: Filter the crystals quickly while cold. Wash with cold Pentane.[1][2]
-
Purification Decision Logic (Workflow)
The following diagram illustrates the decision process for purifying 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole based on the physical state and impurity profile of your crude material.
Caption: Decision matrix for the purification of chloromethyl-oxadiazole derivatives based on crude physical state.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Technically, yes, but proceed with extreme caution. Chloromethyl oxadiazoles have high boiling points and can decompose violently or polymerize at high temperatures.[1][2] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the bath temperature as low as possible.
Q: Why is my yield lower than expected after chromatography? A: The chloromethyl group is reactive.[1][2] If your silica gel is too acidic, it can degrade the compound.[2] Tip: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.[1][2]
Q: Can I use water/ethanol for recrystallization?
A: It is risky.[1][2] While water/ethanol is a common solvent pair, heating this compound in a protic solvent promotes hydrolysis (
References
-
Synthesis and Properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles. Source: ResearchGate.[1][2][4] URL:[Link] Relevance: Provides baseline spectral data and stability context for chloromethyl-oxadiazole derivatives.
-
Stability of 1,3,4-Oxadiazole Derivatives. Source: MDPI (Molecules).[2] URL:[Link] Relevance: Discusses the chemical stability of the oxadiazole ring and side chains under various pH conditions.
-
Common Solvents for Crystallization. Source: University of Pittsburgh.[1][2] URL:[Link] Relevance: Validates the selection of Heptane/Ethyl Acetate as a non-protic alternative to alcohol-based systems.[1][2]
Technical Support Center: Troubleshooting Incomplete Cyclodehydration of Acyl Hydrazides
Welcome to the Advanced Synthesis Support Module.
Topic: Cyclodehydration of
Diagnostic Workflow
Before adjusting parameters, identify the specific failure mode of your reaction. Use this logic gate to determine the root cause of the incomplete cyclodehydration.
Figure 1: Diagnostic logic tree for assessing cyclodehydration failure modes.
Troubleshooting Guides (Q&A)
Issue 1: The "Stalled" Reaction (Incomplete Conversion)
User Report: "I am using
Diagnosis:
This is a classic case of insufficient electrophilic activation or steric deactivation . The mechanism requires the carbonyl oxygen to attack the phosphorus center to form an imidoyl phosphate intermediate. If the
Corrective Actions:
-
Thermodynamic Push: Increase the reaction temperature.
boils at 105.8 °C. If you are refluxing in a solvent like toluene (110 °C), switch to neat or use a sealed tube to reach 120-130 °C (caution: pressure). -
Catalytic Additive: Add a Lewis Acid catalyst. The addition of Imidazolium chloride or simply heating in an ionic liquid can accelerate the dehydration.
-
Reagent Switch (T3P): If
fails, switch to Propanephosphonic acid anhydride (T3P) . T3P is a powerful coupling agent that forms a highly reactive mixed anhydride intermediate, often driving cyclization where stalls due to its superior solubility and functional group tolerance [1].
Issue 2: Decomposition & "Black Tar" Formation
User Report: "My reaction turned black, and LCMS shows multiple fragmentation peaks. I'm using
Diagnosis:
Your substrate likely contains acid-sensitive groups (e.g., Boc-amines, acetals, electron-rich aromatics).
Corrective Actions:
-
Neutralize the Acid: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt). This allows cyclodehydration under neutral to mildly basic conditions at lower temperatures (50-70 °C) [2].
-
The TsCl/Base Protocol: Use Tosyl Chloride (
) with Pyridine or Triethylamine ( ).[1] This forms an imidoyl tosylate intermediate which cyclizes under basic conditions, avoiding acid-mediated degradation [3].
Issue 3: Hydrolysis During Workup
User Report: "The reaction looked complete on TLC, but after aqueous workup, I recovered the open-chain hydrazide."
Diagnosis: You likely formed the activated intermediate (e.g., imidoyl chloride), but it failed to cyclize. Upon adding water, the intermediate hydrolyzed back to the starting material (or the acid + hydrazide). This often happens if the "closing" step (intramolecular nucleophilic attack) is slower than the hydrolysis rate.
Corrective Actions:
-
Eliminate Water: Ensure the reaction is strictly anhydrous. Dry your solvents over molecular sieves.
-
Base Assistance: If using a mechanism that generates acid (like
or ), the nitrogen nucleophilicity might be reduced by protonation. Adding a non-nucleophilic base (like DIPEA) during the reaction (if compatible) or ensuring the mixture is basic before quenching can assist the ring closure.
Mechanistic Insight & Visualization
Understanding why the reaction fails requires visualizing the transition states.
Pathway A:
-
Activation: Carbonyl oxygen attacks
. -
Elimination: Loss of
forms Imidoyl Phosphate. -
Cyclization: Second carbonyl oxygen attacks the Imidoyl carbon. (Critical Failure Point: If this step is slow, hydrolysis occurs upon workup).
Pathway B: Burgess Reagent (Neutral/Zwitterionic)
-
Activation: Hydroxyl (tautomer of amide) attacks the sulfonyl center.
-
Syn-Elimination: Intramolecular proton abstraction and cyclization occur simultaneously.
Figure 2: Mechanistic comparison between harsh (POCl3) and mild (Burgess) cyclodehydration pathways.
Comparative Data: Reagent Selection
Use this table to select the correct reagent based on your substrate's tolerance.
| Reagent | Reaction Temp | pH Conditions | Tolerance (Sensitive Groups) | Typical Yield | Best For... |
| 80 - 120 °C | Highly Acidic | Low (No Boc, acetals) | 50-70% | Robust, simple aryl substrates. | |
| T3P | 80 - 100 °C | Mildly Acidic | Moderate | 80-95% | Scalable, high-yield synthesis [1]. |
| Burgess Reagent | 25 - 70 °C | Neutral | High (Tolerates Boc, Cbz) | 60-90% | Chiral centers, acid-sensitive groups [2]. |
| TsCl / Base | 25 - 60 °C | Basic | High | 70-90% | Lab-scale, avoiding heavy metals/phosphorus [3]. |
| XtalFluor-E | -78 to RT | Neutral | Very High | 75-95% | Highly sensitive, complex natural products [4]. |
Validated Experimental Protocols
Protocol A: Robust Cyclization using
Best for: Simple aromatic substrates, scale-up.
-
Setup: Charge a round-bottom flask with
-diacylhydrazine (1.0 equiv). -
Reagent: Add
(excess, typically 5-10 mL per gram of substrate). Note: Can be used as solvent.[2][3] -
Reaction: Reflux (approx. 106 °C) for 4–6 hours. Monitor by TLC.[4][5][6][7]
-
Troubleshooting: If SM remains, add 1 drop of DMF as a catalyst.
-
-
Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid
to pH 8. -
Isolation: Extract with EtOAc (3x), wash with Brine, dry over
, and concentrate.
Protocol B: Mild Cyclization using Burgess Reagent
Best for: Acid-sensitive substrates, late-stage functionalization.
-
Setup: Dissolve
-diacylhydrazine (1.0 equiv) in anhydrous THF (0.1 M). -
Reagent: Add Burgess Reagent (2.0 - 2.5 equiv).
-
Reaction: Heat to 50–70 °C (or microwave irradiation at 80 °C for 10 min).
-
Workup: Concentrate the solvent directly.
-
Isolation: Flash column chromatography (Burgess byproducts are water-soluble but filtration through a silica plug is recommended).
References
-
Augustine, J. K., Vairavan, R., Narasimhan, S., Alagarsamy, P., & Radhakrishnan, A. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron, 65(52), 9989-9996. Link
-
Brain, C. T., & Paul, J. M. (1999). Burgess Reagent in Heterocyclic Synthesis: A Facile Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.[6][8] Synlett, 1999(10), 1642-1644. Link
-
Lyu, Y., Li, Y., & Hsung, R. P. (2019). Tosyl Chloride Mediated Cyclodehydration of Diacylhydrazines: A Practical Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 21(5), 1677-1681. Link
-
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Leonard, J. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401-3411. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removing unreacted chloroacetyl chloride from oxadiazole reaction mixture
Introduction: The Lachrymator Challenge
In the synthesis of 1,3,4-oxadiazoles—often achieved via the cyclization of hydrazides using chloroacetyl chloride—the removal of excess acylating agent is a critical safety and purity milestone.
The Hazard: Chloroacetyl chloride (CAC) is a potent lachrymator and corrosive agent. Unlike standard acetyl chloride, the
The Chemistry of Removal:
You cannot simply "wash away" an acid chloride. It must first be hydrolyzed into its corresponding acid, Chloroacetic Acid (CAA) , and Hydrochloric Acid (HCl) .[1] The challenge lies in the fact that CAA is significantly more acidic (
Module 1: The Standard Aqueous Workup (Recommended)
Applicability: Stable, non-water-soluble oxadiazole products.
The Scientific Logic (pKa Partitioning)
To remove the impurity, we rely on converting the lipophilic CAC into the hydrophilic chloroacetate anion.
-
Hydrolysis:
-
Ionization:
Because Chloroacetic acid has a
Troubleshooting Guide: Aqueous Protocol
Q: I added water and the reaction bubbled violently. Did I ruin the product? A: The bubbling is HCl gas release. While 1,3,4-oxadiazoles are generally acid-stable, the heat generated (exotherm) can cause decomposition.
-
Corrective Action: Always quench at
. If the reaction was uncontrolled, check for ring opening (hydrazide formation) via LC-MS.
Q: After washing with bicarbonate, my organic layer still smells pungent. Why? A: You likely performed the phase cut too quickly. CAC hydrolysis is fast in water but slow in the gas phase or hydrophobic pockets.
-
Corrective Action: Stir the biphasic quench mixture vigorously for at least 15–30 minutes before separation to ensure all CAC has hydrolyzed to CAA.
Step-by-Step Protocol
-
Cool: Chill the reaction mixture to
using an ice bath. -
Quench: Slowly add ice-cold water (approx. 2x reaction volume). Caution: Exothermic.
-
Hydrolysis Period: Stir vigorously for 20 minutes. This converts CAC to Chloroacetic Acid (CAA).
-
Dilution: Dilute with an organic solvent (DCM or EtOAc).
-
The Critical Wash:
-
Wash the organic layer 2x with Saturated Aqueous
. -
Checkpoint: Test the pH of the aqueous layer.[2] It must remain basic (pH > 8). If acidic, the CAA is not fully deprotonated and will remain in the organic layer.
-
-
Final Polish: Wash 1x with Brine, dry over
, and concentrate.
Module 2: Scavenging Techniques (Sensitive Substrates)
Applicability: High-throughput synthesis or acid/base sensitive substrates where aqueous workup causes emulsions or degradation.
The Scientific Logic (Chemisorption)
Solid-supported amine scavengers (e.g., PS-Trisamine) react rapidly with acid chlorides to form stable amide bonds covalently linked to the polymer bead. The impurity is removed by simple filtration.
Visual Workflow: Scavenging vs. Aqueous
Figure 1: Decision matrix for selecting the appropriate workup methodology based on substrate properties.
Troubleshooting Guide: Scavenging
Q: The resin isn't removing the CAC completely. A: This is usually a stoichiometry or solvent issue.
-
Stoichiometry: Ensure you are using 3–4 equivalents of resin relative to the excess CAC, not just 1:1.
-
Solvent: Resins require swelling. DCM and THF are excellent; Methanol or Hexanes may collapse the beads, preventing diffusion.
Module 3: Physical Properties & Safety Data
To effectively remove CAC, one must understand the physical differences between the chloride and its hydrolyzed acid form.
Table 1: Physicochemical Comparison
| Property | Chloroacetyl Chloride (Reagent) | Chloroacetic Acid (Hydrolysis Product) | Implication for Workup |
| Boiling Point | 106°C | 189°C | Distillation is difficult; chemical removal is preferred. |
| Water Solubility | Reacts Violently | High | Hydrolysis is the key to removal. |
| pKa | N/A (Lewis Acid) | 2.87 | Requires pH > 5 wash to fully ionize (remove). |
| State | Liquid (Lachrymator) | Solid (Deliquescent) | Residue will be solid if not washed out. |
| Reactivity | High (Acylating) | Moderate (Alkylating) | Both are toxic; handle waste as hazardous. |
Module 4: Safety & Waste Disposal
Q: How do I clean the glassware? It smells terrible. A: Do not rinse initially with acetone (creates potent lachrymators like chloroacetone).
-
Protocol: Rinse glassware with dilute aqueous ammonia or sodium bicarbonate solution in the fume hood. This neutralizes the CAC/CAA residues. Only then wash with organic solvents.
Q: Can I rotovap the reaction mixture directly? A: Not recommended.
-
CAC boils at 106°C; it will co-distill with solvents, contaminating your pump oil and corroding the rotovap coils.
-
The exhaust fumes are toxic.[3]
-
Exception: If you have a dedicated acid-resistant pump and a liquid nitrogen trap, you may distill it off, but aqueous workup is safer.
References
-
PubChem. (n.d.).[4] Chloroacetic Acid | C2ClH3O2. National Library of Medicine. Retrieved from [Link]
-
Not Voodoo. (n.d.). Workup and Quenching: Acid Chlorides. University of Rochester. Retrieved from [Link]
-
Bost, R. W., & Ali, M. (1953). 1,3,4-Oxadiazoles.[5][6][7][8][9] Chemical Reviews. (Contextual citation regarding stability of oxadiazole rings).
-
Reich, H. J. (n.d.). pKa Table. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. rivm.nl [rivm.nl]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
Stability of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole in basic conditions
[1]
Subject: Stability & Reactivity Profile in Basic Media
Compound ID: 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole Core Challenge: Balancing nucleophilic substitution efficiency against heterocyclic ring degradation.
Executive Summary: The Stability Paradox
As a researcher working with 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole , you are navigating a "stability paradox." This scaffold contains two electrophilic sites with opposing stability profiles:
-
The Exocyclic Chloromethyl Group (
): This is your desired reaction center.[1] It is a potent electrophile designed for reactions with amines, thiols, or alkoxides.[1] -
The Endocyclic Oxadiazole Ring: This 1,3,4-oxadiazole core is electron-deficient.[1] While robust in acidic media, it is thermodynamically unstable in strong aqueous bases (e.g., NaOH, KOH), where it undergoes ring-opening hydrolysis to form acyl hydrazides.[1]
Technical Directive: To functionalize the chloromethyl group without destroying the ring, you must operate within a specific "Basic Window"—using bases strong enough to deprotonate your nucleophile but weak enough (or sterically hindered enough) to avoid attacking the oxadiazole C2/C5 carbons.[1]
Critical FAQ: Mechanism & Causality
Q1: Why does my reaction turn yellow/brown and show multiple TLC spots when using NaOH?
A: This is the signature of Ring Cleavage . Hydroxide ions (
Q2: What is the "Safe Base" hierarchy for this compound? A: You must move away from hard, inorganic bases.[1]
-
Recommended: Tertiary amines (DIPEA, TEA) or weak inorganic carbonates (
, ) in aprotic solvents (ACN, DMF).[1] -
Risky: Secondary amines (can act as nucleophiles themselves) or alkoxides (NaOEt) unless at low temperatures.[1]
-
Forbidden: Aqueous NaOH, KOH, LiOH (unless performing deliberate hydrolysis).[1]
Q3: Can I heat this compound in basic conditions?
A: Extreme caution is required. The rate of nucleophilic attack on the ring (degradation) accelerates faster with temperature than the rate of
Troubleshooting Guide: Scenario-Based Diagnostics
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| Yield < 20% | Ring Hydrolysis | The base used was too strong or the solvent contained water.[1] The oxadiazole ring opened to form a hydrazide.[1] | Switch to anhydrous conditions. Use DIPEA or |
| New "Polar" Spot | Dimerization | The base deprotonated the | Lower the reaction concentration (High Dilution Principle).[1] Add the base slowly or use a weaker base. |
| Sluggish Reaction | Poor Nucleophilicity | The nucleophile is too weak to displace the chloride without a stronger base, but a stronger base kills the ring.[1] | Add NaI (0.1 eq) to generate the in situ iodomethyl intermediate (Finkelstein condition), which is more reactive than chloride.[1] |
| Product is Unstable | Residual Base | Basic residues left during workup are degrading the product during concentration/drying.[1] | Acid Wash: Wash organic layer with dilute citric acid or |
Visualizing the Reactivity Pathways
The following diagram illustrates the bifurcation between the desired substitution pathway and the fatal degradation pathway.
Caption: Kinetic competition between side-chain substitution (
Standardized Protocol: Base Tolerance Stress Test
Before committing valuable starting material to a large-scale reaction, perform this micro-scale stress test to validate your solvent/base system.
Objective: Determine the half-life of the oxadiazole ring in your proposed reaction matrix.
Materials:
-
Compound: 10 mg[1]
-
Solvent: 0.5 mL (Deuterated solvent recommended for NMR monitoring, e.g.,
or )[1] -
Base: 2.0 equivalents of proposed base.
Workflow:
-
Baseline: Dissolve 10 mg of compound in solvent. Acquire
TLC or -NMR.[1]-
Marker: Look for the
singlet peak (typically 4.5–5.0 ppm).[1]
-
-
Stress: Add 2.0 eq of the base. Vortex for 1 minute.
-
Monitor:
-
Decision Matrix:
References
-
Bostrom, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Jakubowski, J., et al. (2022).[1] "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups." Molecules. [1]
-
Somani, R.R., et al. (2009).[1] "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery.[1] 3
-
Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." (General Reactivity & Stability Data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
Minimizing side products in isovaleric hydrazide cyclization
Topic: Minimizing Side Products in Isovaleric Hydrazide Cyclization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Version: 2.1
Introduction: The Isovaleryl Challenge
Isovaleric hydrazide (3-methylbutanehydrazide) is a critical building block for 2-isobutyl-substituted 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. While the isobutyl group provides valuable lipophilicity (logP modulation), its
This guide provides a root-cause analysis and actionable protocols to minimize these impurities.
Module 1: Diagnostic Triage
Identify your impurity before attempting to fix it.
The most common failure mode in isovaleric hydrazide cyclization is incomplete dehydration of the 1,2-diacylhydrazine intermediate.
Impurity Identification Table
| Impurity Type | LC-MS Signature | 1H NMR Signature | Root Cause |
| Diacylhydrazine (Intermediate) | [M+18]⁺ (relative to oxadiazole) | Two distinct NH singlets (9-11 ppm). Isobutyl signals may appear doubled (rotamers). | Incomplete cyclization; Reaction time too short or temperature too low. |
| Symmetrical Dimer | High MW (Isovaleryl-NH-NH-Isovaleryl) | Symmetric isobutyl signals. Single NH peak.[1] | Stoichiometry error during initial acylation; Excess isovaleric hydrazide reacting with itself/activator. |
| Hydrolysis Product | [M-Fragment] (Isovaleric acid mass) | Broad COOH peak (11-13 ppm). | Moisture ingress; Acidic hydrolysis of the hydrazide bond. |
| O-Acylated Species | [M+Acyl] | Shifted signals for the nucleophile. | Kinetic product formed before thermodynamic rearrangement to N-acyl species. |
| Char/Polymer | No distinct peak (Baseline noise) | Broad, undefined alkyl region. | Thermal degradation; |
Module 2: The Dehydration Protocol (Oxadiazoles)
The industry standard for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles.
The Pathway & Divergence
The following diagram illustrates where the reaction diverges into side products.
Figure 1: Reaction pathway showing the critical bottleneck at the diacylhydrazine intermediate.
Optimized Protocol: Minimizing Char & Intermediates
Objective: Complete conversion of the sterically hindered isobutyl intermediate without thermal degradation.
-
Preparation: Charge 1,2-diacylhydrazine (1.0 equiv) into a reactor.
-
Solvent Choice:
-
Standard: Neat
(excess). -
Mild (Recommended): Toluene or Chlorobenzene with 3-5 equiv
. -
Why? Dilution mitigates the exotherm and reduces the "charring" effect often seen with neat reagents on bulky substrates.
-
-
Addition (Critical): Add
dropwise at 0–5°C.-
Control Point: Do not allow temp to rise >10°C. The initial complexation is exothermic.
-
-
The Ramp:
-
Stir at RT for 30 mins.
-
Heat to 80–90°C (Internal Temp).
-
Note: Avoid vigorous reflux (106°C) unless conversion stalls. The isobutyl group is sensitive to radical degradation at high T.
-
-
Monitoring: Check LC-MS at 2 hours.
-
If [M+18] persists: Add 0.5 equiv
and raise temp to 100°C.
-
-
Quenching (The Danger Zone):
-
Cool to RT. Pour reaction mixture slowly onto crushed ice with vigorous stirring.
-
Side Product Risk: Slow quenching leads to local heating
hydrolysis of the oxadiazole ring back to hydrazide.
-
Module 3: Alternative Cyclizations ( & Thiones)
For synthesizing 1,3,4-oxadiazole-2-thiones or thiadiazoles.
Common Issue: Sulfur vs. Oxygen Competition
When reacting isovaleric hydrazide with
-
Mechanism: Under strongly acidic conditions (
), the sulfur atom can participate in the cyclization (Newman-Kwart type rearrangement), leading to a thiadiazole. -
Prevention: Maintain basic conditions (KOH) for the thione, then acidify gently (HCl) only to precipitate the product. Do not heat with strong acid.
Module 4: Troubleshooting & FAQs
Q1: I see a persistent peak at M+18 in LC-MS. Increasing reaction time doesn't help. What is it?
A: This is the 1,2-diacylhydrazine intermediate .
-
Why it happens: The isobutyl group's steric bulk hinders the approach of the phosphorylating agent (
) to the carbonyl oxygen. -
Fix:
-
Switch to a more potent dehydrating system: Burgess Reagent (mild, soluble) or Triflic Anhydride (
) / Pyridine (very potent, low temp). -
If using
, ensure the system is strictly anhydrous. Moisture destroys the active Vilsmeier-Haack-like species.
-
Q2: My reaction mixture turns black/tarry (charring). How do I prevent this?
A: Charring is caused by the decomposition of the isobutyl chain or the aromatic partner under harsh acidic/oxidative conditions of refluxing
-
Fix:
-
Dilute: Use Toluene as a co-solvent (1:1 with
). -
Lower Temp: Run at 70-80°C instead of reflux.
-
Alternative Reagent: Use
(oxidative cyclization of hydrazones). This is a metal-free, milder route that avoids corrosive acids.
-
Q3: How do I remove the unreacted diacylhydrazine during workup?
A: Solubility differentiation is key.
-
Protocol:
-
Most 2-isobutyl-1,3,4-oxadiazoles are soluble in Dichloromethane (DCM) or Ethyl Acetate .
-
The uncyclized diacylhydrazine is typically much less soluble in these non-polar solvents due to its hydrogen-bonding capability (NH-NH).
-
Trituration: Triturate the crude solid with cold Diethyl Ether or minimal cold Ethanol. The impurity usually remains solid, while the oxadiazole dissolves (or vice versa, depending on the R-group). Filter to separate.
-
Module 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures based on mass spectrometry data.
References
-
Ramazani, A., et al. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." Open Medicinal Chemistry Journal, 2025. Link
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Li, J., et al. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." Chemical Science, 2017. Link
-
Mahdi, I.S., et al. "Chemical biology of cyclization reactions by using POCl3."[6] EurAsian Journal of BioSciences, 2020.[6] Link
-
Gao, Q., et al. "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage." Organic Letters, 2015.[2] Link
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole: A Comparative Spectroscopic Analysis
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative molecule, 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole. As your partner in analytical sciences, my goal is not merely to present data but to illuminate the logic behind the spectroscopic interpretation. We will explore why ¹H NMR is the cornerstone technique for this type of structural analysis and how its insights are corroborated and expanded upon by other key analytical methods, ensuring the scientific integrity required for advancing research.
Part 1: The Definitive Story Told by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. It provides exquisitely detailed information about the electronic environment of each proton, their connectivity, and their relative abundance. For a molecule like 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, the ¹H NMR spectrum tells a complete and logical story.
The structure presents four distinct proton environments, which will translate into four unique signals in the spectrum. The electron-withdrawing nature of the 1,3,4-oxadiazole ring significantly influences the chemical shifts of the adjacent alkyl protons, pulling them downfield.[3][4]
Caption: Molecular structure showing distinct proton environments (Ha-Hd).
Predicted ¹H NMR Spectrum Analysis
The analysis below is based on established chemical shift principles and data from analogous structures.[5][6] The spectrum is predicted in a standard solvent such as deuterochloroform (CDCl₃).
-
Signal (a) - Chloromethyl Protons (-CH₂Cl): These two protons are attached to a carbon that is bonded to both a highly electronegative chlorine atom and the electron-deficient oxadiazole ring. This dual deshielding effect will shift this signal significantly downfield. With no adjacent protons to couple with, the signal will appear as a sharp singlet.
-
Signal (b) - Isobutyl Methylene Protons (-CH₂-): These two protons are on the carbon directly attached to the C5 position of the oxadiazole ring. They are deshielded by the ring's aromatic and inductive effects. This signal will be split by the single adjacent methine proton (Hc), resulting in a doublet.
-
Signal (c) - Isobutyl Methine Proton (-CH-): This single proton is coupled to both the two methylene protons (Hb) and the six methyl protons (Hd). According to the n+1 rule, this would theoretically result in a complex multiplet (a nonet). This signal will be further upfield than the adjacent methylene group.
-
Signal (d) - Isobutyl Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They are the furthest from the electronegative oxadiazole ring and will therefore be the most shielded, appearing furthest upfield. They are split by the single methine proton (Hc), resulting in a doublet.
Table 1: Predicted ¹H NMR Data for 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole
| Signal Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ha | -CH₂Cl | 4.8 - 5.2 | Singlet (s) | 2H | N/A |
| Hb | -CH₂-isobutyl | 2.9 - 3.1 | Doublet (d) | 2H | ~7.2 |
| Hc | -CH-isobutyl | 2.1 - 2.4 | Multiplet (m) | 1H | ~7.0 |
| Hd | -CH(CH₃)₂ | 1.0 - 1.2 | Doublet (d) | 6H | ~7.0 |
Part 2: A Comparative Framework for Structural Confirmation
While ¹H NMR provides the primary structural map, a multi-technique approach is essential for unambiguous confirmation, a practice central to regulatory submission and scientific rigor.[7][8] Each technique offers a unique and complementary piece of the structural puzzle.
Caption: A typical workflow for comprehensive structural elucidation.
Alternative and Complementary Analytical Techniques
-
¹³C NMR Spectroscopy: This technique provides a map of the carbon backbone. For our target molecule, we expect to see six distinct signals corresponding to the six unique carbon environments. Key signals would include the two carbons of the oxadiazole ring (C2 and C5) at highly deshielded positions (~165 ppm), and the aliphatic carbons of the isobutyl and chloromethyl groups at more shielded positions.[3][9] This method is invaluable for confirming the carbon count and the presence of quaternary carbons, which are invisible in ¹H NMR.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is one of the most critical pieces of data for confirming identity.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.[4] A key diagnostic feature for this molecule would be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio, providing definitive evidence for the presence of a single chlorine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[10][11] For 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching from the alkyl groups (~2850-3000 cm⁻¹).
-
C=N stretching from the oxadiazole ring (~1610-1650 cm⁻¹).
-
C-O-C stretching , also from the oxadiazole ring (~1000-1300 cm⁻¹).[10]
-
C-Cl stretching (~600-800 cm⁻¹).
-
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (J-coupling), and stoichiometry. | Provides a complete structural map and isomeric differentiation. | Does not directly detect non-protonated atoms (e.g., quaternary carbons). |
| ¹³C NMR | Carbon skeleton, number of unique carbons, and their chemical environment. | Confirms carbon count and identifies key functional groups (e.g., C=N). | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| Mass Spec (MS) | Molecular weight and elemental formula (HRMS). | Confirms molecular formula; distinctive Cl isotope pattern is a powerful diagnostic tool. | Does not provide detailed connectivity information; cannot distinguish between isomers. |
| FTIR | Presence of specific functional groups. | Fast and simple; confirms key bonds like C=N, C-O-C, and C-Cl. | Provides limited information on the overall molecular structure and connectivity. |
Part 3: Protocol for High-Quality ¹H NMR Data Acquisition
Trustworthy data is the bedrock of scientific discovery. The following protocol outlines the steps to acquire a high-quality ¹H NMR spectrum, emphasizing the rationale behind each step.
Objective: To obtain a high-resolution ¹H NMR spectrum of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS).
-
Rationale: A deuterated solvent is used to avoid a large, interfering solvent signal in the spectrum. TMS is the universally accepted internal standard, with its signal defined as 0.00 ppm, providing a reliable reference point.[6]
-
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument "locks" onto the deuterium signal from the solvent (CDCl₃).
-
Rationale: This step compensates for any magnetic field drift over time, ensuring the stability and accuracy of the chemical shift measurements.
-
-
Shimming: The instrument automatically adjusts the homogeneity of the magnetic field across the sample volume.
-
Rationale: Proper shimming is critical for obtaining sharp, well-resolved peaks and accurate integration. Poor shimming results in broad, distorted peaks.
-
-
-
Data Acquisition:
-
Use a standard one-pulse (zg30 or similar) experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16).
-
Rationale: Signal-to-noise ratio improves with the square root of the number of scans. For a moderately concentrated sample, 8-16 scans are usually sufficient.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each signal. Set the integration of one well-resolved peak (e.g., the 2H singlet of the chloromethyl group) to its known proton count (2.00) to determine the relative integrals of the other signals.
-
Conclusion
The structural elucidation of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole serves as a prime example of modern analytical chemistry in action. ¹H NMR spectroscopy provides the most comprehensive initial picture, detailing the proton framework with exceptional clarity. However, for absolute confidence and scientific integrity, this analysis must be situated within a broader comparative framework. By integrating data from ¹³C NMR, Mass Spectrometry, and FTIR, we build a self-validating system where each technique corroborates the others, leading to an unambiguous and defensible structural assignment. This holistic approach is not merely best practice; it is the essential standard for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of science.
References
-
Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27, 1264-1275. Available at: [Link]
-
Adewuyi, J., Ibrahim, H., & Oyewale, A. O. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Archives of Organic and Inorganic Chemical Sciences, 4(5). Available at: [Link]
-
Al-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Master's Thesis, Al-Nahrain University. Available at: [Link]
-
Kavitha, K. S., et al. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. Asian Journal of Chemistry, 27(3), 963-967. Available at: [Link]
-
Kumar, R. S., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Ethnopharmacology, 349, 118452. Available at: [Link]
-
Prasanna, C. S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry, 64(1), 189-196. Available at: [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Available at: [Link]
-
Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. Available at: [Link]
-
Hirpara, H. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 172791. Available at: [Link]
-
Insuasty, D., et al. (2019). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. MDPI. Available at: [Link]
-
American Chemical Society. (n.d.). 1,3,4-Oxadiazole. Journal of the American Chemical Society. Available at: [Link]
-
Chandrakantha, B., et al. (2008). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 120(5), 887-893. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journals. Available at: [Link]
-
ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,2,4-Oxadiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Heterocycles with Potential Applications. MDPI. Available at: [Link]
-
Pathak, V. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y., et al. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Molecules, 26(15), 4485. Available at: [Link]
-
Chen, X., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 104, 104183. Available at: [Link]
-
University of Puget Sound. (n.d.). ¹H NMR chemical shift ppm table. University of Puget Sound. Available at: [Link]
-
Kumar, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Current Research in Science and Technology, 9(09), 1-8. Available at: [Link]
-
SpectraBase. (n.d.). 2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. SpectraBase. Available at: [Link]
-
Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted 1,3,4-Oxadiazoles. Asian Journal of Chemistry, 16(2), 1143-1146. Available at: [Link]
-
Wróblewska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. Available at: [Link]
Sources
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. updatepublishing.com [updatepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journalspub.com [journalspub.com]
FTIR Characterization of 1,3,4-Oxadiazole Derivatives: A Comparative Guide to Vibrational Band Analysis and Sampling Techniques
Executive Summary
1,3,4-oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. It is a highly privileged scaffold in drug development, known for its profound antibacterial, anti-inflammatory, and cardioprotective activities [1]. During the synthesis of 1,3,4-oxadiazole derivatives—typically via the cyclodehydration of acyl hydrazides—Fourier Transform Infrared (FTIR) spectroscopy serves as the primary analytical tool for confirming ring closure.
This guide provides an in-depth comparative analysis of the characteristic FTIR stretching bands of the 1,3,4-oxadiazole ring, objectively evaluates FTIR against other analytical techniques, and establishes a self-validating experimental protocol for researchers to verify synthetic success.
Mechanistic Insights: Vibrational Modes of the 1,3,4-Oxadiazole Ring
The confirmation of a 1,3,4-oxadiazole ring relies on a "loss-and-gain" spectral logic. The cyclization of a hydrazide precursor into an oxadiazole ring fundamentally alters the molecular dipole moments and force constants, leading to distinct shifts in vibrational frequencies.
-
The C=N Stretching Band (1530–1684 cm⁻¹): In an isolated system, an imine (C=N) stretch typically appears around 1640–1690 cm⁻¹. However, within the 1,3,4-oxadiazole ring, the C=N bonds are part of a conjugated aromatic system. This delocalization of
-electrons lowers the force constant of the double bonds, shifting the absorption to a lower frequency, typically observed between 1550 and 1620 cm⁻¹ [2][3]. -
The C–O–C Stretching Bands (1010–1294 cm⁻¹): The non-linear ether-like linkage in the five-membered ring undergoes coupled vibrations. The asymmetric stretch, where the C–O bonds stretch out of phase, requires more energy and appears at a higher wavenumber (1239–1294 cm⁻¹). The symmetric stretch, occurring in phase, appears at a lower wavenumber (1010–1091 cm⁻¹) [3][4].
-
Validation through Disappearance: A self-validating FTIR analysis does not just look for new bands; it mandates the absence of precursor bands. Successful cyclization is confirmed by the complete disappearance of the precursor's amide carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and the N–H stretching bands (~3200–3400 cm⁻¹) [1][3].
Table 1: Characteristic FTIR Absorption Bands for 1,3,4-Oxadiazole Verification
| Functional Group / Vibration Mode | Expected Wavenumber Range (cm⁻¹) | Diagnostic Significance |
| C=N Stretching (Ring) | 1530 – 1684 | Primary Indicator: Confirms the formation of the conjugated heteroaromatic ring system [2][4]. |
| C–O–C Asymmetric Stretching | 1239 – 1294 | Secondary Indicator: Confirms the incorporation of oxygen into the ring structure[3][4]. |
| C–O–C Symmetric Stretching | 1010 – 1091 | Secondary Indicator: Coupled vibration supporting the asymmetric C-O-C band [3][4]. |
| Amide C=O Stretching | ~1650 – 1700 | Negative Control: Must be absent. Its presence indicates incomplete cyclization of the hydrazide [1]. |
| N–H Stretching | ~3200 – 3400 | Negative Control: Must be absent. Confirms the loss of the hydrazide/hydrazone protons [1][3]. |
Comparative Analysis of Analytical Workflows
While FTIR is the fastest method for confirming functional group transformations, it is important to understand how different sampling techniques impact data integrity, and how FTIR compares to orthogonal techniques like NMR.
Table 2: Comparison of FTIR Sampling Techniques for Oxadiazoles
| Feature | Attenuated Total Reflectance (ATR-FTIR) | KBr Pellet (Transmission FTIR) |
| Sample Preparation | Direct application (Non-destructive). | Requires grinding with KBr and pressing into a disc. |
| Moisture Sensitivity | Low. Diamond/ZnSe crystals do not absorb moisture. | High. KBr is highly hygroscopic. |
| Impact on N-H Region | Optimal. Clear baseline allows easy confirmation of N-H loss[3]. | Poor. Absorbed water in KBr creates a broad O-H band (~3400 cm⁻¹), which can falsely mask or mimic N-H bands. |
| Spectral Resolution | Excellent for strong C-O-C bands; requires ATR correction for relative peak heights. | Good, but strong C-O-C bands may saturate if the sample concentration in the pellet is too high. |
| Throughput | High (< 2 minutes per sample). | Low (~10-15 minutes per sample). |
Expert Insight: For modern drug development, ATR-FTIR is strictly preferred over KBr pellets when analyzing 1,3,4-oxadiazoles. The hygroscopic nature of KBr introduces water vapor artifacts in the 3200-3400 cm⁻¹ region, destroying the reliability of the "N-H disappearance" negative control.
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure high-fidelity data when confirming the synthesis of 1,3,4-oxadiazole derivatives, follow this self-validating methodology.
Step 1: Crystal Cleaning and Background Collection
-
Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1300-1900 cm⁻¹) can obscure the critical C=N stretching region (1550-1620 cm⁻¹). A fresh background subtracts these environmental variables.
Step 2: Sample Application and Pressurization
-
Action: Place 1-2 mg of the synthesized 1,3,4-oxadiazole powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.
-
Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak C=N and C-O-C signals.
Step 3: Spectral Acquisition and Processing
-
Action: Acquire the spectrum using 64 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the processing software.
-
Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the intensities, preventing the C-O-C bands (~1050 cm⁻¹) from appearing disproportionately larger than the C=N bands (~1600 cm⁻¹).
Step 4: Diagnostic Evaluation (The Self-Validating Check)
-
Action: Overlay the spectrum of the product with the spectrum of the acyl hydrazide precursor.
-
Validation: The workflow is validated if and only if the precursor's C=O band (~1680 cm⁻¹) is completely flat in the product spectrum, and the new C=N (~1590 cm⁻¹) and C-O-C (~1250 cm⁻¹) bands have emerged.
Workflow Visualization
FTIR Spectral Validation Logic for 1,3,4-Oxadiazole Ring Closure
References
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives MDPI[Link]
-
Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity PMC (PubMed Central)[Link]
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity PMC (PubMed Central)[Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies PMC (PubMed Central)[Link]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Chloromethyl Oxadiazoles
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a mass spectrometer is paramount for structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of chloromethyl oxadiazoles, a class of heterocyclic compounds of growing interest in medicinal chemistry.[1] By dissecting their fragmentation pathways, we can unlock the secrets of their structure and behavior.
The oxadiazole core, a five-membered ring containing one oxygen and two nitrogen atoms, exists in several isomeric forms, with the 1,2,4- and 1,3,4-isomers being the most common in drug discovery.[1] The introduction of a chloromethyl substituent adds another layer of complexity and diagnostic importance to their mass spectral behavior. This guide will compare and contrast the fragmentation patterns, offering insights grounded in established principles of mass spectrometry.
The General Blueprint: Fragmentation of the Oxadiazole Ring
Under electron ionization, the fragmentation of the oxadiazole ring itself provides the foundational pieces of the puzzle. The primary fragmentation pathways for both 1,2,4- and 1,3,4-oxadiazoles typically involve the cleavage of the C-O, C-N, and N-O bonds within the heterocyclic ring.[2] This initial ring rupture is a critical event that dictates the subsequent fragmentation cascade.
A characteristic fragmentation for 1,2,4-oxadiazole systems is the retro-cycloaddition (RCA) fragmentation, which provides significant structural clues.[3] The specific substituents on the ring, in this case, the chloromethyl group and another aryl or alkyl group, will significantly influence the relative abundance of the resulting fragment ions.
The Chloromethyl Effect: A Telltale Signature
The presence of the chloromethyl (-CH₂Cl) group introduces specific and highly informative fragmentation pathways. The most intuitive and often observed fragmentation is the loss of the chlorine radical (Cl•), leading to the formation of a [M - 35]⁺ or [M - 37]⁺ ion, corresponding to the two stable isotopes of chlorine. The relative intensity of these peaks (approximately 3:1) is a hallmark of a monochlorinated compound.
Following or concurrent with the loss of chlorine, the methylene group can also be lost. A key fragmentation is the α-cleavage, where the bond between the oxadiazole ring and the chloromethyl carbon is broken. This results in the loss of a •CH₂Cl radical and the formation of a stable ion corresponding to the substituted oxadiazole ring.
A Comparative Look: 1,2,4- vs. 1,3,4-Chloromethyl Oxadiazoles
While sharing common fragmentation features, the different arrangements of heteroatoms in 1,2,4- and 1,3,4-oxadiazole isomers can lead to subtle but significant differences in their mass spectra. The stability of the resulting fragment ions often dictates the preferred fragmentation route.
For 5-chloromethyl-3-aryl-1,2,4-oxadiazoles, a prominent fragmentation pathway involves the initial loss of the chloromethyl group, followed by the characteristic fragmentation of the 3-aryl-1,2,4-oxadiazole core. In contrast, for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, the initial cleavage can also involve the rupture of the N-N bond, a pathway less favored in the 1,2,4-isomer.
The following table summarizes the expected key fragment ions for a hypothetical aryl-substituted chloromethyl oxadiazole.
| Fragment Ion | Proposed Structure/Loss | Expected m/z (for Ar = Phenyl) | Isomer Predominance |
| [M]⁺• | Molecular Ion | 194/196 | - |
| [M - Cl]⁺ | Loss of Chlorine Radical | 159 | Both |
| [M - CH₂Cl]⁺ | Loss of Chloromethyl Radical | 145 | Both |
| [ArCO]⁺ | Benzoyl Cation | 105 | Both |
| [ArCN]⁺• | Benzonitrile Radical Cation | 103 | Both |
Visualizing the Fragmentation Cascade
To better illustrate the primary fragmentation pathways of a generic 5-chloromethyl-3-aryl-1,2,4-oxadiazole, the following diagram outlines the key bond cleavages and resulting fragment ions.
Caption: Primary fragmentation pathways of a 5-chloromethyl-3-aryl-1,2,4-oxadiazole.
Experimental Protocol for Mass Spectrometric Analysis
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of chloromethyl oxadiazoles using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation:
- Dissolve approximately 1 mg of the chloromethyl oxadiazole derivative in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
- Scan Rate: 2 scans/second.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
- Analyze the mass spectrum to identify the molecular ion and key fragment ions.
- Compare the obtained fragmentation pattern with known patterns for oxadiazole derivatives and consider the influence of the chloromethyl substituent.
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a standard non-polar GC column ensures good chromatographic separation of most small organic molecules. The 70 eV electron ionization energy is a standard condition that allows for comparison with extensive mass spectral libraries. The specified temperature program is a robust starting point that can be optimized for specific analytes.
Conclusion
The mass spectrometry fragmentation of chloromethyl oxadiazoles is a predictable yet nuanced process. The characteristic cleavage of the oxadiazole ring, combined with the telltale losses associated with the chloromethyl group, provides a powerful toolkit for the structural confirmation of these important heterocyclic compounds. By carefully analyzing the mass spectra and comparing the fragmentation patterns of different isomers, researchers can confidently identify and characterize these molecules, accelerating their journey in the drug discovery and development pipeline.
References
-
Celentano, G., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]
-
Klyuev, N. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(4), 425-429. [Link]
-
Borges, E. M., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18, 1245-1253. [Link]
-
Cotter, J. L. (1969). Mass spectra of some fluorine-containing 1,2,4-oxadiazoles. Journal of the Chemical Society B: Physical Organic, 5, 684-686. [Link]
- Selva, A., & Vettori, U. (1975). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Gazzetta Chimica Italiana, 105(11-12), 1165-1177.
-
Camci, E., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Journal of Heterocyclic Chemistry, 60(1), 123-131. [Link]
-
Srivastava, R. M., et al. (2001). Electron ionization mass spectra of bis-1,2,4-oxadiazoles: tandem mass spectrometry and accurate mass measurements. Rapid Communications in Mass Spectrometry, 15(11), 884-888. [Link]
-
Rehman, A. U., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) Simulation Approaches. Biomolecules, 12(11), 1612. [Link]
-
Rehman, A. U., et al. (2022). Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). Chemistry & Biodiversity, 19(7), e202200234. [Link]
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 233-236. [Link]
-
Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 745-759. [Link]
-
Poornachandra, Y., et al. (2008). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 120(5), 457-462. [Link]
-
Yurttaş, L., et al. (2013). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 18(5), 5834-5848. [Link]
- Shawali, A. S., et al. (1981). Synthesis and Mass Spectral Studies of Some New 1,3,4-Oxadiazoles. Indian Journal of Chemistry - Section B, 20B(8), 731-732.
-
Khokhlov, A. L., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 8(4), 1-8. [Link]
-
Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]
-
Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]
-
IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Rehman, A. U., et al. (2017). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. [Link]
Sources
Comparative Guide: 13C NMR Chemical Shifts of Isobutyl vs. Chloromethyl Substituents in Oxadiazoles
Executive Summary
In the landscape of modern drug development, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are privileged heterocycles, frequently deployed as hydrolytically stable bioisosteres for esters and amides. When optimizing these scaffolds, the choice of substituent at the C5 position—such as a chloromethyl or an isobutyl group—drastically alters both the molecule's synthetic utility and its pharmacokinetic profile.
As a Senior Application Scientist, I have structured this guide to objectively compare the structural elucidation performance of these two critical substituents using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the mechanistic causality behind their chemical shifts, researchers can rapidly validate synthetic intermediates and accelerate lead optimization workflows.
Substituent Performance in Drug Design
Before diving into the spectral data, it is crucial to understand why these two groups are compared in medicinal chemistry:
-
Chloromethyl Oxadiazoles (The Reactive Intermediate): The -CH₂Cl moiety acts as a high-performance electrophilic handle. It is primarily used to facilitate downstream SN2 functionalization, allowing for the rapid library generation of amine, ether, or thioether derivatives .
-
Isobutyl Oxadiazoles (The Lipophilic End-Product): The isobutyl group provides vital steric bulk and enhances the molecule's lipophilicity (LogP). It frequently serves as a stable bioisostere for leucine side chains in peptidomimetic drug design, improving target binding affinity without the liability of proteolytic cleavage.
Mechanistic Causality: 13C NMR Electronic Environments
Accurate structural elucidation relies on interpreting how these substituents perturb the local electronic environment of the oxadiazole ring. The C5 carbon of an oxadiazole, flanked by an oxygen and a nitrogen atom (O–C=N), is inherently electron-deficient and highly sensitive to inductive effects.
-
The Chloromethyl Effect (-I): The highly electronegative chlorine atom withdraws electron density via a strong inductive effect (-I). This deshields the adjacent methylene carbon, pushing its resonance downfield to ~33.5 ppm. This electron withdrawal propagates through the sigma framework, further deshielding the already electron-deficient oxadiazole C5 carbon, which resonates at an extreme downfield position of ~176–178 ppm .
-
The Isobutyl Effect (+I): Conversely, the branched alkyl chain exerts a mild electron-donating effect (+I). While the alpha-methylene carbon still resonates around 34 ppm due to the deshielding proximity of the oxadiazole core, the C5 carbon is shielded relative to the chloromethyl analog. Lacking the strong -I effect of a halogen, the C5 carbon typically resonates upfield at ~171–173 ppm .
Comparative 13C NMR Data Analysis
The following table summarizes the quantitative 13C NMR performance metrics used to differentiate these bioisosteres during structural validation.
| Substituent Type | Carbon Assignment | Typical 13C Shift (ppm) | Multiplicity (1H-Coupled) | Mechanistic Rationale |
| Chloromethyl | -CH₂Cl | 33.0 – 34.5 | Triplet | Deshielded by the highly electronegative Cl atom (-I effect) and the oxadiazole ring. |
| Oxadiazole C5 | 175.0 – 178.0 | Singlet | Extreme deshielding due to the combined electron-withdrawing effects of the O/N heteroatoms and the adjacent -CH₂Cl group. | |
| Isobutyl | -CH₂- ( | 32.0 – 35.0 | Triplet | Deshielded primarily by the oxadiazole ring; lacks the secondary -I effect of a halogen. |
| -CH- ( | 26.0 – 28.0 | Doublet | Standard aliphatic methine resonance, slightly shifted by proximity to the ring. | |
| -CH₃ ( | 21.0 – 22.5 | Quartet | Terminal methyls; shielded aliphatic environment. | |
| Oxadiazole C5 | 170.0 – 173.0 | Singlet | Less deshielded than the chloromethyl analog due to the mild electron-donating (+I) nature of the alkyl chain. |
Experimental Methodology: Synthesis & Self-Validating NMR Protocol
To ensure high-fidelity data, the following protocols must be executed as a self-validating system.
Step 1: Divergent Cyclodehydration Synthesis
-
Procedure: React the starting amidoxime precursor with 1.2 equivalents of either chloroacetyl chloride (for the chloromethyl derivative) or isovaleryl chloride (for the isobutyl derivative) in the presence of an organic base (e.g., pyridine) in refluxing toluene.
-
Causality: The base neutralizes the HCl byproduct, driving the initial O-acylation. The subsequent thermal reflux provides the activation energy required for the cyclodehydration step, closing the 1,2,4-oxadiazole ring.
Step 2: Self-Validating NMR Sample Preparation
-
Procedure: Dissolve 15–20 mg of the purified oxadiazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The inclusion of TMS is a critical self-validating measure. It provides an internal standard locked precisely at 0.00 ppm, ensuring that the subtle 4–5 ppm chemical shift difference between the C5 carbons of the isobutyl and chloromethyl derivatives is accurately calibrated and not an artifact of magnetic drift.
Step 3: Quantitative 13C NMR Acquisition
-
Procedure: Acquire the spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence. Set the relaxation delay (D1) to a minimum of 2.5 seconds and acquire at least 512 scans.
-
Causality: Quaternary carbons, such as the diagnostic oxadiazole C5, lack attached protons. This results in significantly longer
relaxation times compared to aliphatic carbons. A D1 of 2.5 seconds ensures these critical nuclei fully relax between pulses, validating the signal-to-noise ratio and allowing the C5 peak to clearly resolve above the baseline noise.
Workflow Visualization
Figure 1: Workflow comparing the synthesis and 13C NMR elucidation of oxadiazole bioisosteres.
References
-
Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017.[Link]
-
Kılıç-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 7(3), 753-774.[Link]
-
Ziyaev, A. A., et al. (2023). Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate, and their antimicrobial properties. Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 10(3), 599-604.[Link]
A Researcher's Guide to Elemental Analysis: Theoretical Calculations vs. Experimental Realities for C7H11ClN2O
In the landscape of drug development and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. Elemental analysis stands as a fundamental technique in this process, providing a critical checkpoint for the purity and composition of a synthesized molecule. This guide offers an in-depth exploration of the elemental analysis of the chemical compound C7H11ClN2O, contrasting theoretical calculations with practical experimental outcomes. We will delve into the underlying principles, provide a detailed methodology for calculation, and compare these theoretical values against a set of representative experimental data.
The Foundational Principle: Conservation of Mass in Chemical Analysis
At its core, elemental analysis operates on the principle of the conservation of mass. The technique, most commonly through combustion analysis, involves the complete combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are meticulously collected and quantified. From the masses of these products, the mass percentages of the constituent elements in the original sample can be determined. For heteroatoms like chlorine, separate analytical methods, such as titration or ion chromatography, are often employed.
The theoretical elemental composition, on the other hand, is derived directly from the compound's molecular formula and the atomic masses of its constituent elements. This calculated profile serves as the "gold standard" against which experimental results are benchmarked. A close agreement between the theoretical and experimental values provides strong evidence for the structural integrity and purity of the synthesized compound.
Calculating the Theoretical Elemental Composition of C7H11ClN2O
The first step in our analysis is to establish the theoretical elemental percentages for C7H11ClN2O. This requires the atomic masses of each element present in the molecule.
1. Determining the Molar Mass:
To calculate the molar mass, we sum the atomic masses of all atoms in the molecular formula. The atomic masses for the constituent elements are as follows:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The molar mass of C7H11ClN2O is calculated as: (7 * 12.011) + (11 * 1.008) + (1 * 35.453) + (2 * 14.007) + (1 * 15.999) = 175.626 g/mol
2. Calculating the Mass Percentage of Each Element:
The percentage composition of each element is determined by dividing the total mass of that element in the molecule by the total molar mass and multiplying by 100.
-
Carbon (%C): ((7 * 12.011) / 175.626) * 100 = 47.87%
-
Hydrogen (%H): ((11 * 1.008) / 175.626) * 100 = 6.31%
-
Chlorine (%Cl): ((1 * 35.453) / 175.626) * 100 = 20.19%
-
Nitrogen (%N): ((2 * 14.007) / 175.626) * 100 = 15.95%
-
Oxygen (%O): ((1 * 15.999) / 175.626) * 100 = 9.11%
These theoretical values represent the ideal elemental composition of a perfectly pure sample of C7H11ClN2O.
Bridging Theory and Practice: A Comparative Analysis
In a real-world laboratory setting, the results of elemental analysis will seldom match the theoretical values with absolute perfection. Minor deviations are expected due to instrumental limitations, sample impurities, and handling errors. The industry-accepted tolerance for agreement between theoretical and experimental values is typically within ±0.4%.
Below is a table comparing the theoretical elemental composition of C7H11ClN2O with a set of hypothetical, yet realistic, experimental results obtained from a modern elemental analyzer.
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical |
| Carbon | 47.87 | 47.65 | 47.78 | 47.72 | -0.15% |
| Hydrogen | 6.31 | 6.25 | 6.28 | 6.27 | -0.04% |
| Chlorine | 20.19 | 20.08 | 20.15 | 20.12 | -0.07% |
| Nitrogen | 15.95 | 15.89 | 15.93 | 15.91 | -0.04% |
| Oxygen | 9.11 | 9.15 | 9.10 | 9.13 | +0.02% |
As the data in the table illustrates, the average experimental values are in close agreement with the theoretical percentages, with all deviations falling well within the acceptable ±0.4% range. This strong correlation provides a high degree of confidence in the sample's identity and purity.
Standard Operating Procedure: Combustion-Based Elemental Analysis
The following is a generalized protocol for the determination of Carbon, Hydrogen, and Nitrogen content in a sample like C7H11ClN2O using a combustion-based elemental analyzer. The determination of chlorine and oxygen often requires separate analytical techniques.
Instrumentation: A commercially available CHN elemental analyzer.
Materials:
-
Sample (C7H11ClN2O), finely ground and dried
-
Tin or silver capsules for sample encapsulation
-
Microbalance (readable to at least 0.001 mg)
-
Certified standard reference material (e.g., Acetanilide) for calibration
Protocol:
-
Instrument Calibration: Calibrate the instrument using a certified standard reference material. This establishes a response factor for the detectors.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried C7H11ClN2O sample into a tin or silver capsule using a microbalance.
-
Sample Encapsulation: Crimp the capsule to ensure no sample is lost and a tight seal is formed.
-
Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
-
Gas Separation and Detection: The resulting gases (CO2, H2O, and N2) are passed through a series of separation columns and detectors (typically thermal conductivity detectors).
-
Data Processing: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.
Visualizing the Workflow
The following diagram illustrates the key stages of the elemental analysis process, from initial calculation to final data comparison.
Caption: Workflow of elemental analysis from theoretical calculation to experimental validation.
Conclusion
Elemental analysis is an indispensable tool in chemical research and drug development, providing a robust method for verifying the empirical formula of a compound. The close correlation between the calculated theoretical elemental composition of C7H11ClN2O and representative experimental data underscores the reliability of this technique. By understanding the principles behind the calculations and the nuances of the experimental methodology, researchers can confidently assess the purity and structural integrity of their synthesized molecules.
References
-
IUPAC. Atomic Weights of the Elements 2021. iupac.org. [Link]
- **ASTM D5291-20: Standard Test Methods for Instrumental Determin
Safety Operating Guide
2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE: Safe Handling & Disposal Protocol
[1]
Executive Summary & Chemical Profile[2]
The Core Challenge: Disposing of 2-(chloromethyl)-5-isobutyl-1,3,4-oxadiazole requires navigating two distinct hazard classes: the alkylating potential of the chloromethyl group and the environmental persistence of the halogenated heterocycle.[1] Unlike standard organic waste, this compound is a potent electrophile.[1] Improper disposal in non-halogenated streams can lead to downstream reactor corrosion (at the incineration plant) or unexpected exothermic reactions in waste drums.
Operational Directive: Treat this compound as a Corrosive, Halogenated, Toxic Solid/Liquid . It must be segregated from general organic solvents to prevent cross-contamination and ensure regulatory compliance (RCRA).[1]
Chemical Hazard Profile[3][4][5]
| Property | Data / Characteristic | Operational Implication |
| Functional Group | Chloromethyl ( | High Reactivity: Acts as a strong alkylating agent.[1] Lachrymator and vesicant (blister agent).[1] |
| Heterocycle | 1,3,4-Oxadiazole | Stability: Thermally stable but sensitive to strong acids/bases which can cleave the ring.[1] |
| Physical State | Low-melting solid or oil | May linger on weighing boats/spatulas; requires thorough decontamination of tools.[1] |
| Solubility | Lipophilic (Isobutyl group) | Insoluble in water; requires organic solvents (DCM, Ethyl Acetate) for cleaning.[1] |
| EPA Waste Code | D003 (Reactive - potential), D002 (Corrosive) | Do not drain dispose. Must be incinerated.[1] |
Pre-Disposal Stabilization (Quenching)
Note: Large quantities (>50g) should be disposed of directly via a licensed hazardous waste vendor without on-site treatment to minimize operator risk.[1] The following protocol is for trace residues or glassware decontamination .
The Mechanism: The goal is to hydrolyze the reactive C-Cl bond, converting the toxic alkyl chloride into a benign alcohol.[1] We utilize a mild nucleophilic substitution.[1]
Reagents:
-
Ethanol (solvent)
-
1M Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
)
Protocol:
-
Dissolution: Dissolve the residue in a minimal amount of Ethanol.[1]
-
Basification: Slowly add 1M NaOH (1:1 volume ratio).
-
Caution: Exothermic reaction.[1]
-
-
Hydrolysis: Stir at room temperature for 1-2 hours.
-
Final Stream: The resulting mixture is now a standard Basic Organic Waste (halogenated due to the chloride ion presence) and is safer for handling.[1]
Disposal Workflow & Decision Matrix
This workflow ensures that the material ends up in the correct incineration stream (Rotary Kiln) rather than fuel blending, which cannot handle high halogen content.[1]
Figure 1: Decision matrix for segregating solid, liquid, and trace waste to ensure compatibility with high-temperature incineration protocols.[1]
Waste Segregation & Packaging[1][2]
The "Halogen Rule"
You must never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol waste streams intended for fuel blending).[1]
-
Why? Halogenated compounds release acid gases (HCl) upon combustion.[1] Waste facilities use specialized scrubbers for "Halogenated Waste" streams.[1] Mixing this into a "Non-Halogenated" drum can damage the facility's equipment and result in significant fines for your organization.[1]
Packaging Specifications
| Waste Type | Primary Container | Secondary Containment | Labeling Requirements |
| Pure Solid | Clear glass jar or HDPE wide-mouth bottle.[1] Do not use metal cans (corrosion risk).[1] | Resealable plastic bag (Ziploc) inside the drum. | "Hazardous Waste - Toxic Solid" Constituent: Chloromethyl-oxadiazole derivative |
| Liquid Waste | Amber glass bottle or HDPE Jerrycan.[1] | Polypropylene tray.[1] | "Hazardous Waste - Halogenated Solvent" Check: Toxic, Corrosive |
| Sharps | Rigid Sharps Container.[1] | N/A | If needle was used with this compound, do not recap.[1] Dispose immediately. |
Emergency Spill Procedures
Immediate Action:
-
Evacuate & Ventilate: The chloromethyl group is a lachrymator (tear gas effect).[1] If dust or vapors are present, clear the lab.[1]
-
PPE: Double nitrile gloves, lab coat, and full-face respirator (or work strictly in a fume hood).[1]
Cleanup Protocol:
-
Cover: Do not wipe dry.[1] Cover the spill with a Dry Lime/Sand mix or a commercial Spill Pillow .[1]
-
Collect: Scoop the absorbed material into a disposable wide-mouth jar.
-
Decontaminate Surface: Wash the area with a solution of dilute surfactant and weak base (Sodium Bicarbonate).[1]
-
Disposal: Label the cleanup debris as "Hazardous Waste: Solid Debris contaminated with Halogenated Corrosives." [1]
Regulatory Compliance (US Focus)
-
RCRA Classification: This material is not explicitly U- or P-listed.[1] However, it exhibits characteristics of Ignitability (D001) (if in organic solvent) and Reactivity/Corrosivity .[1]
-
Generator Status: Count the weight of this waste toward your monthly hazardous waste generator status.
-
Transport (DOT):
References
-
National Institutes of Health (PubChem). 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (Analog Safety Data).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]
-
Princeton University EHS. Laboratory Safety Guide: Waste Segregation. Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | CAS 3914-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE
Executive Summary: The Hazard Profile
Handling 2-(Chloromethyl)-5-isobutyl-1,3,4-oxadiazole requires a safety protocol that goes beyond standard laboratory hygiene.[1][2][3][4] As a chloromethyl heterocycle , this compound is not just a building block; it is a potent alkylating agent and a corrosive lachrymator .
The presence of the chloromethyl group (
-
Direct Alkylation: Potential to covalently modify DNA and proteins (Genotoxicity risk).
-
Hydrolysis: Rapid reaction with mucosal moisture to release hydrochloric acid (HCl), causing severe respiratory and ocular damage.
This guide provides a self-validating safety system to mitigate these specific risks.
Risk Assessment & Physical Properties
Data extrapolated from structural analogs (Chloromethyl-1,2,4-oxadiazoles) and functional group reactivity.
| Property | Description | Safety Implication |
| Physical State | Low-melting solid or oil | May exist as a supercooled liquid; spill spread potential is high. |
| Reactivity | High (Electrophile) | Reacts violently with nucleophiles (amines, thiols). Hydrolyzes in moist air. |
| GHS Classification | Skin Corr.[1][2][3][5] 1B / Eye Dam. 1 | Causes severe skin burns and eye damage.[1] |
| Toxicity | Acute Tox. 3 (Oral) | Toxic if swallowed.[3] Treat as a high-potency compound. |
| Sensitization | Skin Sensitizer | Potential for allergic contact dermatitis upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Double-Barrier" Rule
Standard 4-mil nitrile gloves provide insufficient protection against alkyl chlorides for prolonged periods. The chloromethyl group can permeate thin nitrile, often without visible degradation.
-
Primary Layer (Inner): 4-mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 8-mil Nitrile (High-risk grade) OR Silver Shield® (Laminate) for stock solution preparation.
-
Protocol:
-
Inspect: Check for pinholes by air-inflation before donning.
-
Change Frequency: Every 30 minutes during active handling, or immediately upon splash.
-
Technique: "Double-donning" creates a sacrificial layer. If the outer glove is contaminated, strip it immediately; the inner glove protects you during doffing.
-
Respiratory & Body Protection[2][6]
-
Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 100 fpm).
-
Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. The goal is to prevent the compound from impregnating fabric that touches the skin.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the corrosive vapor potential (HCl release).
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.
Operational Protocols
Weighing & Transfer
The most critical step for exposure.
-
Static Control: Oxadiazoles can be static-prone. Use an anti-static gun or ionizing fan to prevent powder dispersal.
-
Containment: Weigh inside the fume hood. If the balance is external, use a tarred, screw-top vial .
-
Tare the empty vial.
-
Add solid inside the hood.
-
Cap tightly, wipe the exterior with a solvent-dampened wipe (dispose as haz waste).
-
Weigh the sealed vial.
-
-
Solvent Addition: Always add solvent to the solid, not vice-versa, to minimize dust ejection.
Reaction Setup
-
Temperature Control: The alkylation reaction is often exothermic. Ensure cooling (ice/acetone bath) is active before adding the oxadiazole to nucleophiles.
-
Venting: As the compound may release HCl upon reaction or hydrolysis, ensure the reaction vessel is vented through a scrubber or into the hood exhaust (not a closed system unless rated for pressure).
Spill Management (Emergency Response)
In the event of a spill, speed is secondary to safety. Do not rush.
Waste Disposal & Deactivation
Never dispose of active chloromethyl oxadiazoles in the general trash or down the drain.
Quenching Protocol (Chemical Deactivation)
Before disposal, the reactive alkyl chloride should be quenched to minimize downstream hazards.
-
Reagent: Treat the waste stream with a solution of 10% Ammonium Hydroxide or Ethanolic Potassium Hydroxide .
-
Mechanism: This converts the toxic alkyl chloride into a less hazardous amine or ether via nucleophilic substitution.
-
Verification: Allow the mixture to stand for 12 hours. Check pH to ensure basicity is maintained (indicating excess nucleophile).
Final Disposal
-
Labeling: "Hazardous Waste: Corrosive, Toxic. Contains Halogenated Organics."
-
Stream: Segregate into the Halogenated Organic Solvents waste stream.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from residual HCl.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204689, 3-(Chloromethyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2023). Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
